Diminazene
Description
This compound, also known as Diminazine, 4,4'-(Diazoamino)benzamidine, 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide, diminazine aceturate, or this compound aceturate, is a trypanocidal agent. Major brands of this compound are Berenil, Pirocide, Ganasag, and Azidin. This substance is a solid. This compound belongs to the phenylhydrazines. These are compounds containing a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group. Known drug targets of this compound include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5.
This compound is a small molecule drug with a maximum clinical trial phase of II.
An effective trypanocidal agent.
See also: Pentamidine (related).
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYZHCFCZNMTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043792 | |
| Record name | Diminazene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-71-0, 1443105-71-2 | |
| Record name | Diminazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diminazene [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diminazene [INN:WHO-DD] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diminazene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Diminazene | |
| Source | EPA DSSTox | |
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| Record name | Diminazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |
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| Record name | DIMINAZENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Diminazene Aceturate's Mechanism of Action on DNA Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of diminazene aceturate with DNA. This compound aceturate, an aromatic diamidine, is a well-established veterinary trypanocidal agent, and its therapeutic effects are primarily attributed to its ability to bind to DNA, particularly the kinetoplast DNA (kDNA) of trypanosomes. This document delves into the specifics of this binding activity, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism: Minor Groove Binding with AT-Sequence Preference
This compound aceturate functions as a DNA minor groove binder. This non-intercalative mode of binding means the drug molecule fits snugly into the minor groove of the DNA double helix, rather than inserting itself between the base pairs. Its binding is characterized by a strong preference for sequences rich in adenine (A) and thymine (T) bases. This AT-selectivity is a crucial aspect of its mechanism, as the kinetoplast DNA of trypanosomes is particularly rich in AT base pairs.
The interaction is primarily driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the positively charged amidine groups of the this compound molecule and the negatively charged phosphate backbone of the DNA. While traditionally known for its affinity for duplex DNA, recent studies have revealed that this compound aceturate can also bind with high affinity to G-quadruplex DNA structures, suggesting a broader range of potential biological targets and effects.
Quantitative Binding Data
The binding affinity of this compound aceturate to different DNA structures has been quantified using various biophysical techniques. The following tables summarize the key quantitative data available.
| DNA Target | Binding Constant (Kd) | Technique | Reference |
| AT-rich Duplex DNA | ~1 x 10-6 M | NMR | |
| G-quadruplex DNA (c-kit1) | ~1 nM | ITC, UV, NMR, MS |
Table 1: Dissociation constants (Kd) of this compound aceturate for different DNA structures. A lower Kd value indicates a higher binding affinity.
| Parameter | Value | Technique | Reference |
| Km (Transport into T. brucei) | 0.45 ± 0.11 µM | Radiolabeling Assay |
Table 2: Michaelis-Menten constant (Km) for the transport of this compound aceturate into Trypanosoma brucei brucei. This value reflects the affinity of the drug for the parasite's transporter protein.
Experimental Protocols
The study of this compound aceturate's interaction with DNA relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
DNase I Footprinting
This technique is used to identify the specific DNA sequence where a small molecule like this compound aceturate binds. The principle is that the bound drug protects the DNA from cleavage by the DNase I enzyme.
Protocol:
-
DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive or fluorescent tag.
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Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound aceturate to allow binding equilibrium to be reached.
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DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone. The reaction is stopped after a short incubation period.
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Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
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Analysis: The gel is visualized (e.g., by autoradiography). The region where this compound aceturate was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no drug.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for quantifying the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation: A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of this compound aceturate is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
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Titration: Small aliquots of the this compound aceturate solution are injected into the DNA solution.
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Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.
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Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to study changes in the conformation of DNA upon ligand binding.
Protocol:
-
Sample Preparation: Solutions of DNA and this compound aceturate are prepared in a suitable buffer.
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Spectral Measurement: The CD spectrum of the DNA alone is recorded.
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Titration: Increasing concentrations of this compound aceturate are added to the DNA solution, and a CD spectrum is recorded after each addition.
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Analysis: Changes in the CD spectrum of the DNA, particularly in the 240-300 nm region, indicate alterations in the DNA's secondary structure upon drug binding.
X-ray Crystallography
This technique can provide a high-resolution, three-dimensional structure of the this compound aceturate-DNA complex.
Protocol:
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Complex Formation: this compound aceturate is co-crystallized with a short, self-complementary DNA oligonucleotide containing a high-affinity binding site.
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Crystal Growth: Crystals of the drug-DNA complex are grown by vapor diffusion or other crystallization methods.
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Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
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Structure Determination: The diffraction data is processed to determine the electron density map and build an atomic model of the complex.
Visualizations
Experimental Workflow for Characterizing Drug-DNA Interactions
A typical experimental workflow for characterizing drug-DNA interactions.
Signaling Pathway Affected by this compound Aceturate
While the primary mechanism of action is DNA binding, this compound aceturate has also been shown to affect cellular signaling pathways, potentially as a downstream consequence of its interaction with DNA or through off-target effects. One notable example is the downregulation of pro-inflammatory cytokine production through the inhibition of the MAPK and STAT signaling pathways.
This compound aceturate's inhibitory effect on the MAPK and STAT signaling pathways.
Conclusion
This compound aceturate's well-established role as a DNA minor groove binder with a preference for AT-rich sequences provides a clear molecular basis for its trypanocidal activity. The quantitative data and experimental methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to further investigate its mechanism of action and to explore its potential for new therapeutic applications. The discovery of its high-affinity binding to G-quadruplexes and its influence on cellular signaling pathways highlight the complexity of its biological effects and open new avenues for research into this important veterinary drug.
An In-depth Technical Guide to the Chemical Structure of Diminazene Aceturate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Diminazene aceturate. It also delves into its mechanisms of action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Chemical Identity and Properties
This compound aceturate is an aromatic diamidine compound widely used as an anti-trypanosomal and antibacterial agent.[1][2] It is the aceturate salt of this compound. The chemical and physical properties of this compound aceturate are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | [1][3] |
| Synonyms | Berenil, this compound diaceturate, Azidin, Ganasag | |
| CAS Number | 908-54-3 | |
| Molecular Formula | C₂₂H₂₉N₉O₆ | |
| Molecular Weight | 515.52 g/mol | |
| Appearance | Light yellow to yellow solid/crystalline powder | |
| Solubility | Soluble in water (1 part in 14 parts at 20°C), slightly soluble in alcohol, and very slightly soluble in ether and chloroform. | |
| Melting Point | 217°C (with decomposition) | |
| Purity | ≥97% or ≥98% depending on the supplier |
Chemical Structure
This compound aceturate is comprised of the active component, this compound, and two molecules of N-acetylglycine (aceturic acid). The core structure of this compound features two benzamidine moieties linked by a triazene group.
The IUPAC name for the active this compound base is 4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide.
| Component | Molecular Formula | Molecular Weight |
| This compound | C₁₄H₁₅N₇ | 281.323 g·mol⁻¹ |
| N-acetylglycine | C₄H₇NO₃ | 117.10 g/mol |
Experimental Protocols: Synthesis of this compound Aceturate
Several methods for the synthesis of this compound aceturate have been documented. A general and common approach involves the diazotization of p-aminobenzamidine followed by a coupling reaction and subsequent salt formation with N-acetylglycine.
A. Synthesis via Diazotization and Coupling
This process can be broken down into the following key steps, adapted from documented procedures:
-
Preparation of p-Aminobenzamidine Dihydrochloride: This intermediate is typically prepared from p-nitrobenzoic acid through a series of reactions including conversion to p-nitrobenzamide, then to p-nitrobenzonitrile, followed by formation of p-nitrobenzamidoxime, and finally reduction to p-aminobenzamidine dihydrochloride.
-
Diazotization: p-Aminobenzamidine dihydrochloride is dissolved in an acidic aqueous solution (e.g., hydrochloric acid and water) and cooled to 0°C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Coupling Reaction: The resulting diazonium salt solution is then coupled with another molecule of p-aminobenzamidine dihydrochloride to form this compound.
-
Salt Formation: The this compound base is reacted with aceturic acid (N-acetylglycine) in a suitable solvent, such as aqueous methanol, to yield this compound aceturate. The product is then isolated, purified, and dried.
B. Example Laboratory-Scale Synthesis of a Triazene Analog
A related synthesis for a triazene analog provides insight into the reaction conditions:
-
Diazotization: A suspension of 4-aminobenzamidine dihydrochloride (1.0 g, 4.80 mmol) in water (6 mL) and concentrated hydrochloric acid (1 mL) is cooled to 0°C and stirred. A solution of sodium nitrite (0.36 g, 5.28 mmol) in water (1 mL) is added dropwise, and the mixture is stirred for 20 minutes.
-
Coupling: A solution of aniline is then added to the resulting diazonium solution to produce the triazene compound.
A patent for an industrial production method describes a process starting from p-nitrobenzamide, which is converted to p-nitrobenzonitrile to avoid high-temperature reactions. The subsequent steps involve amination, reduction, diazotization, coupling, and salt formation.
Mechanism of Action and Signaling Pathways
This compound aceturate exhibits multiple mechanisms of action, primarily as a trypanocidal agent and more recently identified as an anti-inflammatory and an activator of angiotensin-converting enzyme 2 (ACE2).
A. Trypanocidal Activity
The primary trypanocidal action of this compound aceturate involves its binding to the kinetoplast DNA (kDNA) of trypanosomes. This binding is non-intercalative and occurs at sites rich in adenine-thymine base pairs. This interaction is believed to inhibit DNA replication.
Caption: Logical flow of this compound Aceturate's trypanocidal action.
B. Anti-inflammatory Properties
This compound aceturate has demonstrated potent anti-inflammatory effects by modulating host immune responses. It reduces the production of pro-inflammatory cytokines such as IL-6, IL-12, TNF, and IFN-γ. This is achieved not by altering the expression of Toll-like receptors (TLRs), but by downregulating the phosphorylation of key signaling molecules.
The affected pathways include:
-
Mitogen-Activated Protein Kinases (MAPKs): ERK, p38, and JNK
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Signal Transducer and Activator of Transcription (STATs): STAT1 and STAT3
-
NF-κB pathway: NF-κB p65 subunit
Caption: this compound Aceturate's inhibition of inflammatory pathways.
C. ACE2 Activation
This compound aceturate is also recognized as an activator of angiotensin-converting enzyme 2 (ACE2). By activating ACE2, it can counteract the effects of angiotensin II, suggesting potential therapeutic applications in cardiovascular conditions.
Caption: Workflow of this compound Aceturate as an ACE2 activator.
This technical guide provides a foundational understanding of this compound aceturate, from its basic chemical structure to its complex interactions within biological systems. The detailed information and visual aids are intended to support further research and development efforts involving this multifaceted compound.
References
Diminazene's Role in Modulating Cytokine Profiles In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene aceturate, a compound traditionally used as a trypanocidal agent, has emerged as a potent modulator of the innate immune response. This technical guide provides an in-depth analysis of the in vitro effects of this compound on cytokine profiles, particularly its suppressive action on pro-inflammatory cytokines. Through the inhibition of key intracellular signaling pathways, including Mitogen-Activated Protein Kinases (MAPK), Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB), this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. This document details the experimental protocols to assess these effects and presents quantitative data and signaling pathway visualizations to support further research and development.
Introduction
Excessive production of pro-inflammatory cytokines is a hallmark of numerous inflammatory diseases. The identification of small molecules that can safely and effectively modulate these responses is a critical goal in drug development. This compound aceturate (Berenil) has been shown to significantly suppress the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), in macrophages stimulated with various Toll-like receptor (TLR) agonists.[1] This effect is not a result of altered TLR expression but rather a downstream inhibition of critical signaling cascades.[1] This guide outlines the mechanisms of action and provides the technical framework for studying this compound's immunomodulatory properties in vitro.
Quantitative Data on Cytokine Modulation
The in vitro efficacy of this compound aceturate in suppressing pro-inflammatory cytokine production has been demonstrated across various studies. The following tables summarize the quantitative effects of this compound on cytokine release from macrophages stimulated with lipopolysaccharide (LPS) and other inflammatory agents.
Table 1: Effect of this compound Aceturate on Pro-inflammatory Cytokine Production in Macrophages
| Cell Type | Stimulus | Cytokine | This compound Aceturate Concentration | Observed Effect | Reference |
| Murine Macrophages | LPS | IL-6 | Pre-treatment | Dramatic suppression | [1] |
| Murine Macrophages | LPS | IL-12 | Pre-treatment | Dramatic suppression | [1] |
| Murine Macrophages | LPS | TNF-α | Pre-treatment | Dramatic suppression | [1] |
| Murine Macrophages | CpG | IL-6 | Pre-treatment | Dramatic suppression | |
| Murine Macrophages | CpG | IL-12 | Pre-treatment | Dramatic suppression | |
| Murine Macrophages | CpG | TNF-α | Pre-treatment | Dramatic suppression | |
| Murine Macrophages | Poly I:C | IL-6 | Pre-treatment | Dramatic suppression | |
| Murine Macrophages | Poly I:C | IL-12 | Pre-treatment | Dramatic suppression | |
| Murine Macrophages | Poly I:C | TNF-α | Pre-treatment | Dramatic suppression | |
| Splenic and Liver Macrophages | LPS | Inflammatory Cytokines | Treatment | Significant suppression |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key nodes in the intracellular signaling pathways that lead to pro-inflammatory cytokine gene transcription.
Inhibition of MAPK and STAT Phosphorylation
This compound has been shown to significantly down-regulate the phosphorylation of several key signaling molecules. This includes the mitogen-activated protein kinases (MAPKs) p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK). Additionally, it inhibits the phosphorylation of signal transducer and activator of transcription (STAT) proteins, specifically STAT1 and STAT3.
Inhibition of NF-κB Activity
The transcription factor NF-κB is a central regulator of inflammation. This compound treatment leads to a reduction in the activity of the NF-κB p65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Upregulation of Suppressors of Cytokine Signaling (SOCS)
Interestingly, this compound treatment has been observed to up-regulate the expression of SOCS1 and SOCS3. These proteins are negative regulators of innate immune responses and can inhibit the very signaling pathways (MAPKs and STATs) that this compound downregulates, suggesting a dual mechanism of action.
Caption: this compound inhibits pro-inflammatory cytokine production by targeting key signaling pathways.
Experimental Protocols
The following protocols provide a framework for investigating the in vitro effects of this compound on cytokine production and signaling in macrophages.
General Experimental Workflow
Caption: Workflow for assessing this compound's effect on cytokine production and signaling in vitro.
Protocol for In Vitro Macrophage Stimulation and Cytokine Quantification
This protocol details the steps for treating macrophages with this compound, stimulating them with LPS, and quantifying the resulting cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
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Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
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This compound aceturate stock solution
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Lipopolysaccharide (LPS) from E. coli
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Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
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Cytokine ELISA kits (for TNF-α, IL-6, IL-12)
-
Microplate reader
Procedure:
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Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound aceturate in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours. Include a vehicle control (medium without this compound).
-
LPS Stimulation: Prepare a working solution of LPS in complete culture medium. Add the LPS solution to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. Store the supernatant at -80°C until analysis.
-
Cytokine Quantification (ELISA): Perform the ELISA for TNF-α, IL-6, and IL-12 according to the manufacturer's protocol. Briefly:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected supernatants to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol for Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure for analyzing the phosphorylation status of MAPK, STAT, and NF-κB p65 proteins in macrophages treated with this compound and stimulated with LPS.
Materials:
-
Macrophage cell line or primary BMDMs
-
6-well tissue culture plates
-
This compound aceturate and LPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-p38, total-p38, phospho-STAT1, total-STAT1, phospho-STAT3, total-STAT3, phospho-NF-κB p65, total-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed macrophages in 6-well plates. Pre-treat with this compound and stimulate with LPS as described in section 4.2, but for a shorter duration (e.g., 15-60 minutes) to capture peak phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein to normalize the data.
Conclusion
This compound aceturate demonstrates significant potential as an anti-inflammatory agent through its targeted suppression of pro-inflammatory cytokine production in vitro. The inhibition of the MAPK, STAT, and NF-κB signaling pathways underscores a multifaceted mechanism of action that warrants further investigation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this compound and its derivatives in inflammatory diseases. Further studies are encouraged to elucidate the precise molecular interactions and to evaluate the in vivo efficacy and safety of this compound.
References
An In-depth Technical Guide to the Primary Molecular Targets of Diminazene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene, a diamidine compound, has a long history as an effective anti-trypanosomal agent. Its therapeutic efficacy was initially attributed to its ability to bind DNA, particularly the kinetoplast DNA of trypanosomes. However, a growing body of research has unveiled a more complex pharmacological profile, revealing multiple molecular targets that extend beyond its anti-parasitic activity. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, detailing its interactions with nucleic acids, its influence on enzymatic activities, and its modulation of key cellular signaling pathways. This document summarizes quantitative binding data, provides detailed experimental protocols for the investigation of these interactions, and presents visual representations of the underlying molecular mechanisms to support further research and drug development efforts.
Primary Molecular Targets of this compound
This compound's molecular interactions can be broadly categorized into three main areas: direct binding to nucleic acids, modulation of enzyme and transporter activity, and interference with intracellular signaling cascades.
Nucleic Acid Intercalation and Binding
A primary and well-established mechanism of this compound's action is its ability to bind to the minor groove of DNA. This interaction is particularly pronounced in sequences rich in adenine-thymine (A-T) base pairs.[1][2][3]
-
Kinetoplast DNA (kDNA): In trypanosomes, this compound preferentially binds to the A-T rich regions of kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites.[1][2] This binding is non-intercalative and is thought to interfere with kDNA replication, leading to the trypanocidal effect.
-
G-Quadruplexes: Beyond duplex DNA, this compound has been shown to bind with exceptionally high affinity to G-quadruplexes, which are four-stranded nucleic acid structures. This interaction is significantly tighter than its binding to A-T rich duplex DNA, suggesting that some of this compound's biological effects could be mediated through the stabilization of these structures in telomeres and oncogene promoter regions.
Modulation of Enzyme and Transporter Activity
This compound's effects on host and parasite proteins are multifaceted, encompassing both inhibition and, controversially, activation of various enzymes and transporters.
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TbAT1 Purine Transporter: For this compound to exert its effect on trypanosomal kDNA, it must first enter the parasite. This uptake is predominantly mediated by the TbAT1 purine transporter.
-
Angiotensin-Converting Enzyme 2 (ACE2): this compound has been widely reported as an activator of ACE2, an enzyme with crucial roles in the renin-angiotensin system. This has spurred research into its potential therapeutic applications for cardiovascular and inflammatory diseases. However, this activation has been contested in some studies, and the precise mechanism remains a subject of debate.
-
Other Enzymatic Targets: Research has identified several other potential enzyme targets for this compound, including:
-
Diamine oxidase
-
S-adenosylmethionine decarboxylase
-
HTH-type transcriptional regulator QacR
-
Trypsin-1
-
Amiloride-sensitive amine oxidase [copper-containing]
-
Mitochondrial peroxiredoxin-5
-
Interference with Intracellular Signaling Pathways
This compound exhibits significant immunomodulatory properties by downregulating pro-inflammatory responses. This is achieved through the inhibition of key signaling pathways.
-
MAPK Pathway: this compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNKs).
-
STAT Pathway: The phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3, is also downregulated by this compound.
-
NF-κB Pathway: this compound can reduce the activity of NF-κB p65, a key transcription factor in the inflammatory response.
Quantitative Data on this compound Interactions
The following tables summarize the available quantitative data for the binding affinities and inhibitory concentrations of this compound with its various molecular targets.
Table 1: Binding Affinity of this compound for Nucleic Acid Structures
| Target | DNA Sequence/Structure | Method | Dissociation Constant (Kd) | Reference(s) |
| G-Quadruplex DNA | c-kit1 | ITC, UV, NMR, MS | ~1 nM | |
| A-T Rich Duplex DNA | 7bp HP-AT | ITC | ~1 µM |
Table 2: Inhibition and Transport Constants for this compound
| Target | Organism/Cell Line | Method | Value | Constant Type | Reference(s) |
| Trypanosoma congolense | - | In vitro assay | 108.65 ± 25.25 nM | IC50 | |
| Babesia bovis | - | Fluorescence-based assay | 0.0019 ± 0.0001 µg/mL | IC50 | |
| Theileria equi | - | Fluorescence-based assay | 0.0021 ± 0.0001 µg/mL | IC50 | |
| Human HEK293 cells | - | Resazurin assay (48h) | 38.5 µM | CC50 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound.
Analysis of this compound Binding to G-Quadruplex DNA via Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to G-quadruplex DNA.
Materials:
-
Isothermal Titration Calorimeter
-
Lyophilized G-quadruplex-forming oligonucleotide (e.g., c-kit1)
-
This compound aceturate
-
ITC buffer (e.g., 50 mM Tris-HCl, 250 mM KCl, pH 7.5)
-
Syringe and sample cell for ITC instrument
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in the ITC buffer to a final concentration of approximately 10-20 µM.
-
To ensure proper folding into the G-quadruplex structure, heat the DNA solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Prepare a stock solution of this compound aceturate in the same ITC buffer to a concentration of approximately 100-200 µM.
-
Degas both the DNA and this compound solutions for 10-15 minutes prior to use.
-
-
ITC Experiment Setup:
-
Load the G-quadruplex DNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Set the injection parameters: typically 20-30 injections of 10-15 µL each, with a spacing of 180-240 seconds between injections.
-
-
Data Acquisition and Analysis:
-
Initiate the titration experiment. The instrument will measure the heat released or absorbed after each injection of this compound into the DNA solution.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Ka, from which Kd can be calculated), stoichiometry (n), and enthalpy change (ΔH).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Western Blot Analysis of MAPK and STAT Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of MAPK (e.g., p38) and STAT (e.g., STAT1, STAT3) proteins in macrophages.
Materials:
-
Macrophage cell line (e.g., BMDMs)
-
This compound aceturate
-
Stimulant (e.g., Trypanosoma congolense lysate or LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-p38, total p38, phospho-STAT1, total STAT1, phospho-STAT3, total STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages to approximately 80% confluency.
-
Pre-treat the cells with this compound (e.g., 10 µg/ml) overnight.
-
Stimulate the cells with the appropriate agonist (e.g., TC13 lysate) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
-
Measurement of Cytokine Production by ELISA
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by macrophages.
Materials:
-
Macrophage cell line
-
This compound aceturate
-
Stimulant (e.g., LPS)
-
Commercial ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture and treat macrophages with this compound and a stimulant as described in the Western blot protocol.
-
Collect the cell culture supernatant at a specified time point (e.g., 14-16 hours post-stimulation).
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Assay:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
References
- 1. This compound or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
The Historical Significance and Scientific Underpinnings of Diminazene in Veterinary Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diminazene, an aromatic diamidine developed in the mid-20th century, has been a cornerstone of veterinary medicine for the treatment of protozoan diseases, particularly trypanosomiasis and babesiosis in livestock. First introduced in 1955 under the trade name Berenil®, its broad-spectrum efficacy and rapid action secured its role as a critical tool for animal health and agricultural productivity in affected regions.[1][2][3] This technical guide provides a comprehensive overview of the historical use of this compound, delving into its primary trypanocidal mechanism of action, its secondary immunomodulatory effects, and the pharmacological properties that have defined its clinical profile for over six decades. Detailed experimental protocols that were foundational to its development and evaluation are presented, alongside structured quantitative data on its pharmacokinetics and toxicity. This document serves as a scientific resource for researchers and professionals engaged in the ongoing development of anti-parasitic agents.
Introduction and Historical Context
The development of this compound aceturate in 1955 marked a significant milestone in veterinary chemotherapy.[1][3] As an anti-protozoan agent, it provided a reliable and effective treatment for trypanosomiasis and babesiosis, diseases that cause substantial economic losses in cattle and other domestic animals. Marketed as Berenil®, it became one of the most widely used therapeutic agents for these conditions across Africa and other tropical regions. This compound's enduring presence in the veterinary pharmacopeia, despite the emergence of drug resistance, is a testament to its potent activity. This guide revisits the foundational science behind its historical use, offering insights for modern drug discovery and development.
Mechanism of Action
This compound exerts its anti-parasitic effects through a dual mechanism: a primary, direct trypanocidal action and a secondary modulation of the host's inflammatory response.
Primary Trypanocidal Action: DNA Intercalation
The principal mechanism of this compound's efficacy is its ability to interfere with parasite DNA synthesis. The molecule is actively transported into the trypanosome cell primarily via the P2/TbAT1 purine transporter. The loss of this transporter is a known mechanism of drug resistance. Once inside the parasite, this compound preferentially accumulates in the kinetoplast, a network of circular DNA (kDNA) within the mitochondrion.
This compound binds selectively to Adenine-Thymine (A-T) rich regions in the minor groove of the parasite's DNA. This binding intercalates the DNA structure, effectively inhibiting DNA replication and transcription. This disruption of genetic processes leads to a complete and often irreversible loss of kDNA, culminating in parasite death.
Secondary Action: Host Immune Modulation
Beyond its direct effect on the parasite, this compound modulates the host's immune system, which can be beneficial in mitigating the pathology associated with trypanosomiasis. The drug has been shown to downregulate the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor (TNF).
This anti-inflammatory effect is achieved by inhibiting the phosphorylation of critical intracellular signaling molecules. This compound blocks the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK, as well as Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3. By blocking these pathways, this compound reduces the excessive inflammatory response that contributes to disease severity.
Experimental Protocols
The evaluation of this compound's efficacy and safety has historically relied on standardized in vivo and in vitro experimental models.
In Vivo Efficacy Assessment in Rodent/Ruminant Models
A generalized protocol for assessing the trypanocidal activity of a compound like this compound involves several key stages, from infection to post-treatment monitoring. This workflow has been fundamental in establishing curative doses and detecting resistance.
Methodology Details:
-
Animal Models: Mice or rats are commonly used for initial screening, while larger animals like cattle, sheep, or goats are used for definitive trials that more closely mimic clinical use.
-
Infection: Animals are infected intravenously (IV) or intraperitoneally (IP) with a specific number of viable trypanosomes (e.g., 1x10³ to 3x10⁶ parasites) harvested from a donor animal.
-
Parasitemia Monitoring: The level of parasites in the blood is monitored daily or at set intervals. Historically and currently, this is done by microscopic examination of Giemsa-stained thick and thin blood smears.
-
Technique: A drop of blood is smeared on a slide, fixed with methanol, and stained.
-
Quantification: Parasite density is calculated by counting the number of parasites per a set number of white blood cells (WBCs), typically 200 or 500. The result is often expressed as parasites per microliter (µL) of blood, assuming an average WBC count of 8,000 cells/µL.
-
-
Treatment: this compound aceturate is typically prepared as a 7% aqueous solution and administered via deep intramuscular (IM) injection. Treatment is often initiated once a stable or peak parasitemia is established.
-
Efficacy Evaluation: The primary outcomes are the clearance of parasites from the bloodstream and the prevention of relapse. An animal is considered cured if no parasites are detected in the blood for an extended follow-up period (e.g., 100 days). The re-emergence of parasites indicates a relapse and potential drug resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from historical and subsequent studies on this compound aceturate.
Table 1: Pharmacokinetic Parameters of this compound Aceturate (Intramuscular Administration)
| Species | Dose (mg/kg) | Cmax (Peak Plasma Conc.) | Tmax (Time to Peak) | Elimination Half-Life (T½β) | Reference(s) |
| Dog | 4.2 | 1849 ± 268.7 ng/mL | 0.37 h | 5.31 ± 3.89 h | |
| Cattle | 3.5 | 3.24 ± 0.16 µg/mL | 49.8 ± 7.6 min | ~222 h (slow elimination) | |
| Sheep | 3.5 | 6.3 - 7.6 µg/mL | 20 - 45 min | ~14.16 h (mean residence time) |
Note: Pharmacokinetic parameters show significant inter-species and inter-individual variation.
Table 2: Recommended Therapeutic and Investigated Toxic Doses
| Species | Recommended Dose (mg/kg) | Toxic Effects Noted At (mg/kg) | Nature of Toxicity | Reference(s) |
| Cattle | 3.5 IM | 21 (6x recommended dose) tolerated | High therapeutic index in cattle | |
| Dog | 3.5 IM | 15 IM | CNS signs (spastic paralysis, opisthotonos) | |
| Dog | 3.5 IM | >20 IM | Lethal dose range begins | |
| Donkey | 7.0 IM | 7.0 (after prior exposure) | CNS signs (staggering, ataxia) | |
| Rat/Dog | N/A (Oral) | >20 (No-effect level, 9-month study) | Testicular atrophy (dogs, 60 mg/kg/day) |
Table 3: Tissue and Milk Residue Levels in Cattle (3.5 mg/kg IM Dose)
| Sample | Time Post-Dosing | Residue Level (as this compound equivalents) | Reference(s) |
| Liver | 7 days | ~75.5 ppm | |
| Kidney | 7 days | ~54.7 ppm | |
| Muscle | 7 days | 0.52 ppm | |
| Liver | 20 days | ~24.4 ppm | |
| Kidney | 20 days | ~12.1 ppm | |
| Milk | 8 hours | Peak levels observed | |
| Milk | 48 hours | Below detection limit (0.07 ppm) | |
| Milk | 21 days | 4.56 ng/mL |
Conclusion
This compound aceturate represents a landmark achievement in veterinary drug development. Its history is deeply intertwined with the effort to control devastating protozoan diseases in livestock. A thorough understanding of its dual mechanism of action—targeting parasite DNA and modulating host immunity—provides valuable lessons for the development of new anti-parasitic agents. The historical experimental protocols established a foundation for modern efficacy and safety testing, while the extensive body of pharmacokinetic and toxicological data continues to inform its clinical use. For researchers and drug development professionals, the story of this compound serves as a powerful case study in the enduring impact of effective chemotherapy and the perpetual challenge of drug resistance.
References
The Contentious Case of Diminazene Aceturate: An In-depth Technical Guide to its Role as a Putative ACE2 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene aceturate (DIZE), a veterinary trypanocidal agent, has garnered significant attention in preclinical research for its potential therapeutic effects in a wide range of diseases, including cardiovascular disorders, pulmonary hypertension, and even Alzheimer's disease. The primary hypothesis underpinning these benefits has been its proposed role as a direct activator of Angiotensin-Converting Enzyme 2 (ACE2), a critical negative regulator of the Renin-Angiotensin System (RAS). However, this assertion is the subject of considerable scientific debate. This technical guide provides a comprehensive overview of the evidence for and against this compound's direct ACE2 activation, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the involved signaling pathways to offer a clear and balanced perspective for the scientific community.
Introduction: The Renin-Angiotensin System and the Allure of ACE2 Activation
The Renin-Angiotensin System (RAS) is a fundamental hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone.[1] The classical RAS pathway involves the conversion of angiotensinogen to Angiotensin I (Ang I), which is then cleaved by Angiotensin-Converting Enzyme (ACE) to produce the potent vasoconstrictor Angiotensin II (Ang II).[1] Ang II exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and cellular proliferation.[2]
A counter-regulatory arm of the RAS, centered around Angiotensin-Converting Enzyme 2 (ACE2), has emerged as a crucial therapeutic target. ACE2 degrades Ang II to the vasodilatory peptide Angiotensin-(1-7) [Ang-(1-7)].[1] Ang-(1-7) acts through the Mas receptor (MasR) to counteract the detrimental effects of Ang II, promoting vasodilation, anti-inflammatory, and anti-fibrotic responses.[3] Consequently, activating ACE2 is a highly attractive strategy for treating diseases characterized by overactivation of the classical RAS.
This compound aceturate was first proposed as a small molecule activator of ACE2, leading to a surge of research exploring its therapeutic potential in various disease models. These studies have reported beneficial effects in experimental models of hypertension, myocardial infarction, stroke, and diabetes. However, the precise mechanism of action remains a point of significant contention.
The Controversy: Direct ACE2 Activator or an Indirect Modulator?
The central controversy surrounding this compound lies in whether it directly binds to and enhances the catalytic activity of ACE2.
Evidence Supporting Direct ACE2 Activation:
A substantial body of literature reports that this compound treatment leads to increased ACE2 activity and subsequent downstream effects consistent with ACE2 activation. Studies have shown that this compound can increase ACE2 activity in cardiac and pulmonary tissues, leading to improved organ function in models of myocardial infarction and pulmonary hypertension. For instance, in a rat model of myocardial infarction, this compound treatment reversed the 40% decrease in ACE2 activity observed post-infarction. In vitro studies using recombinant human ACE2 have also reported increased enzymatic activity in the presence of this compound.
Evidence Against Direct ACE2 Activation:
Conversely, several rigorous in vitro studies have failed to demonstrate direct activation of recombinant human or mouse ACE2 by this compound across a wide range of concentrations. These studies utilized fluorogenic substrates and mass spectrometry to measure the hydrolysis of both synthetic substrates and the endogenous substrate, Ang II, and found no significant enhancement of ACE2 catalytic activity by this compound. This has led to the proposal that the observed beneficial effects of this compound in vivo may be attributable to other mechanisms, such as upregulation of ACE2 expression, inhibition of ACE2 shedding, or off-target effects on other components of the RAS or other signaling pathways. Some research also suggests that this compound may act as an AT1R antagonist.
This discrepancy between in vivo observations and in vitro biochemical assays is the crux of the controversy and necessitates a critical evaluation of the experimental evidence.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound aceturate.
Table 1: Effects of this compound on ACE2 Activity and RAS Components
| Model System | Treatment | Outcome Measure | Result | Reference |
| Rat Model of Myocardial Infarction | DIZE (15 mg/kg/day) | Cardiac ACE2 Activity | Reversed 40% decrease post-MI | |
| Plasma ACE2 Activity | Significantly increased | |||
| Cardiac AT1R Protein Levels | Significantly inhibited the 1.9-fold increase post-MI | |||
| Rat Model of Pulmonary Hypertension | DIZE (100 µM) in vitro | Recombinant Human ACE2 Activity | Increased enzymatic activity | |
| SAMP8 Mice (Alzheimer's Model) | DIZE (15 mg/kg) | Brain ACE2 Activity | Significantly increased | |
| Brain Ang-(1-7) Levels | Increased from ~44 pg/mg to ~121 pg/mg | |||
| Recombinant Human and Mouse ACE2 | DIZE (0.1 to 100 µM) | Hydrolysis of Fluorogenic Substrate | No activation observed | |
| DIZE (10 and 50 µM) | Hydrolysis of Ang II | No substantial differences documented | ||
| Rat Model of Radiation Injury | DIZE Treatment | Lung ACE2 Activity | Increased by more than twofold | |
| Lung AT2R and MasR mRNA | Increased expression |
Table 2: Functional and Physiological Effects of this compound
| Model System | Treatment | Outcome Measure | Result | Reference |
| Rat Model of Myocardial Infarction | DIZE (15 mg/kg/day) | Fractional Shortening (%) | Attenuated the 62% decrease by 89% | |
| Cardiac Contractility (dP/dtmax) | Improved the 55% decrease by 92% | |||
| Ventricular Hypertrophy | Reversed the 27% increase by 18% | |||
| Cardiac IL-1β and TNF-α Levels | Prevented the 2.5- and 3-fold increases post-MI | |||
| Rat Model of Pulmonary Hypertension | DIZE Treatment | Right Ventricular Systolic Pressure | Significantly prevented the increase | |
| Rat Model of Radiation Injury | DIZE Treatment | 30-day Survival (H-ARS model) | Increased by 30% compared to vehicle | |
| Median Survival (DEARE model) | Increased by 30 days |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and ACE2.
In Vitro ACE2 Activity Assay (Fluorogenic Substrate)
This protocol is based on methodologies described in studies refuting the direct activation of ACE2 by this compound.
Objective: To measure the effect of this compound on the catalytic activity of recombinant ACE2 using a synthetic fluorogenic substrate.
Materials:
-
Recombinant human or mouse ACE2
-
This compound aceturate (DIZE) stock solution (e.g., 30 mM in deionized water)
-
Assay Buffer (e.g., artificial cerebrospinal fluid [aCSF] or other physiologically relevant buffer)
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of DIZE in the assay buffer to achieve final concentrations ranging from 0.1 to 100 µM.
-
In a 96-well plate, add the DIZE dilutions to wells containing a fixed concentration of recombinant ACE2 (e.g., 0.05-0.12 nM).
-
Include control wells with ACE2 and assay buffer but no DIZE (basal activity) and wells with buffer only (background fluorescence).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em 320/420 nm for MCA-based substrates) at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Compare the V₀ of DIZE-treated wells to the basal activity control to determine the percentage of activation or inhibition.
Measurement of Ang-(1-7) Formation from Ang II by LC-MS
This protocol is adapted from studies investigating the effect of this compound on the processing of the natural ACE2 substrate, Ang II.
Objective: To quantify the effect of this compound on the conversion of Ang II to Ang-(1-7) by ACE2 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Recombinant human or mouse ACE2
-
This compound aceturate (DIZE)
-
Angiotensin II (Ang II)
-
Assay Buffer (e.g., aCSF)
-
LC-MS grade HCl
-
LC-MS system
Procedure:
-
Prepare reaction mixtures containing recombinant ACE2 (e.g., 0.3-0.5 nM) and DIZE (e.g., 10 or 50 µM) in the assay buffer.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Add Ang II to a final concentration of 20 µM to start the reaction.
-
Incubate at 37°C for a duration that ensures no more than 15% hydrolysis of Ang II (e.g., 10 minutes).
-
Stop the reaction by adding a small volume of concentrated HCl (e.g., 1 µl of 1.0 N HCl).
-
Store samples at -80°C until analysis.
-
Analyze the samples using a validated LC-MS method to separate and quantify the amounts of Ang II and the product Ang-(1-7).
-
Compare the amount of Ang-(1-7) formed in the presence and absence of DIZE.
Visualizations: Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System and the Proposed Role of this compound
Caption: The Renin-Angiotensin System with this compound's controversial activation of ACE2.
Experimental Workflow for In Vitro ACE2 Activity Assay
Caption: Workflow for determining this compound's effect on ACE2 activity in vitro.
The this compound-ACE2 Controversy: A Logical Diagram
References
- 1. The potential actions of angiotensin-converting enzyme II (ACE2) activator this compound aceturate (DIZE) in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 | MDPI [mdpi.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
Methodological & Application
Diminazene Aceturate: Dosage and Administration in Mouse Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate (DIZE), commercially known as Berenil, is an aromatic diamidine compound primarily used as an antitrypanosomal and babesicidal agent in veterinary medicine. Recently, its pleiotropic effects, including the activation of Angiotensin-Converting Enzyme 2 (ACE2) and potent anti-inflammatory properties, have garnered significant interest in preclinical research using mouse models for a wide range of diseases. This document provides detailed application notes and standardized protocols for the dosage and administration of this compound aceturate in mice, compiled from peer-reviewed literature. It aims to offer a practical guide for ensuring reproducibility and safety in experimental study design.
Data Presentation: Dosage and Administration Summary
The appropriate dosage and administration route for this compound aceturate are highly dependent on the experimental context, such as toxicity assessment, anti-parasitic efficacy, or anti-inflammatory studies. The following tables summarize quantitative data from various mouse model studies.
Table 1: Dosage for Efficacy Studies in Mouse Models
| Application | Mouse Strain | Route of Administration | Dosage (mg/kg) | Frequency | Key Findings | Reference |
| Anti-trypanosomal | Albino Mice | Intraperitoneal (i.p.) or Intramuscular (i.m.) | 3.5 | Single dose | Less effective at eliminating T. evansi. | [1] |
| Anti-trypanosomal | Albino Mice | Intraperitoneal (i.p.) or Intramuscular (i.m.) | 10, 20 | Single dose | Complete elimination of T. evansi. | [1] |
| Anti-trypanosomal | BALB/c | Intraperitoneal (i.p.) | 14 | Single dose | Modulated host inflammatory response to T. congolense. | [2] |
| Anti-trypanosomal (Resistance Study) | N/A | Intraperitoneal (i.p.) | 25 | Single dose | Investigated frequency of DIZE-resistant T. congolense. | [3] |
| Anti-schistosomal (Chronic Infection) | N/A | Intraperitoneal (i.p.) | 10 - 100 | Single dose | ED₅₀ = 44.6 mg/kg. Significant worm burden reduction. | [4] |
| Anti-schistosomal (Chronic Infection) | N/A | Oral (p.o.) | 100 - 400 | Single dose | ED₅₀ = 226.8 mg/kg. Marked reduction in worm burdens. | |
| Anti-inflammatory (Endotoxemia) | C57BL/6 | Intraperitoneal (i.p.) | 2 | Single dose | Attenuated systemic inflammation via a proposed neural reflex. |
Table 2: Dosage for Acute Toxicity Studies in Mouse Models
| Mouse Strain | Route of Administration | Dosage (mg/kg) | Observation Period | Key Findings | Reference |
| Swiss Mice | Oral (p.o.) | 1000 | 14 days | No mortality observed. Showed signs of abdominal contortion in females. | |
| Swiss Mice | Oral (p.o.) | 2000 | 14 days | Mortality observed. Signs of toxicity included hypoactivity, loss of straightening reflex, tachycardia, and seizures. |
Experimental Protocols
These protocols provide a standardized methodology for the preparation and administration of this compound aceturate in a research setting. Adherence to local institutional animal care and use committee (IACUC) guidelines is mandatory.
Protocol 1: Preparation of this compound Aceturate Solution for Injection
Objective: To prepare a sterile solution of this compound aceturate for parenteral administration.
Materials:
-
This compound aceturate powder (analytical grade)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Determine the total mass of this compound aceturate needed based on the desired concentration and final volume. For example, to prepare 10 mL of a 2 mg/mL solution, 20 mg of DIZE is required.
-
Weighing: Accurately weigh the calculated mass of this compound aceturate powder in a sterile conical tube under aseptic conditions (e.g., in a laminar flow hood).
-
Dissolution: Add the desired volume of sterile PBS or saline to the conical tube. This compound aceturate is a yellow solid.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and yellow.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and expel the solution into a new, sterile tube or vial. This step removes any potential microbial contamination.
-
Storage: Store the final sterile solution at 4°C, protected from light. It is recommended to use freshly prepared solutions.
Protocol 2: Administration of this compound Aceturate
A. Intraperitoneal (i.p.) Injection
Objective: To administer DIZE into the peritoneal cavity of the mouse. This route allows for rapid absorption.
Procedure:
-
Animal Restraint: Properly restrain the mouse by securing the scruff of the neck. Position the mouse so its head is tilted downwards to move the abdominal organs away from the injection site.
-
Site Identification: The preferred injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the urinary bladder or cecum.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, discard the needle and syringe and repeat the procedure at a different site.
-
Delivery: Inject the solution slowly and steadily. The maximum recommended volume for an adult mouse is 2-3 mL.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
B. Oral Gavage (p.o.)
Objective: To administer DIZE directly into the stomach.
Procedure:
-
Animal Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for an adult mouse). Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Delivery: Once the needle is in place without resistance, administer the solution slowly. The typical volume should not exceed 1.5 mL for an adult mouse.
-
Withdrawal: Remove the gavage needle gently and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate improper administration into the trachea.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and a proposed signaling pathway associated with this compound aceturate's anti-inflammatory effects.
Caption: General experimental workflow for in vivo mouse studies with this compound aceturate.
References
- 1. The efficacy of berenil (this compound aceturate) against Trypanosoma evansi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Preparing Diminazene Aceturate Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diminazene aceturate is an aromatic diamidine compound widely recognized for its potent trypanocidal activity, making it a crucial agent in veterinary medicine for treating infections like trypanosomiasis and babesiosis.[1][2] Its primary mechanism of action involves binding to the kinetoplast DNA (kDNA) of parasites, particularly at sites rich in adenine-thymine base pairs.[3][4] More recently, this compound aceturate has garnered significant interest for its role as an activator of angiotensin-converting enzyme 2 (ACE2) and its potent anti-inflammatory properties, expanding its potential applications in various research fields.[3]
Proper preparation of this compound aceturate solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation of stock and working solutions, including solubility data, stability information, and best practices for handling.
Properties of this compound Aceturate
This compound aceturate is typically supplied as a yellow crystalline solid. The stability of the compound in its solid form is excellent, with a shelf life of at least four years when stored at room temperature. However, its stability in solution is highly dependent on the solvent and pH.
Solubility
The solubility of this compound aceturate varies significantly across different solvents. It is crucial to select an appropriate solvent to achieve the desired concentration for a stock solution. Quantitative solubility data is summarized in the table below.
| Solvent | Concentration | Notes | Source(s) |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | - | |
| 1 mg/mL | Sonication is recommended. | ||
| Dimethyl Formamide (DMF) | ~10 mg/mL | - | |
| Ethanol | ~5 mg/mL | - | |
| < 1 mg/mL | Insoluble or slightly soluble. | ||
| Aqueous Solvents | |||
| Water (H₂O) | 92 mg/mL | Sonication is recommended. | |
| 50 mg/mL | Ultrasonic assistance is needed. | ||
| ~71 mg/mL | Soluble in 14 parts water at 20°C. | ||
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | - |
Stability in Solution
-
Aqueous Solutions: Aqueous solutions of this compound aceturate are not recommended for storage for more than one day. The compound is particularly unstable under acidic conditions (pH 1-4), with rapid degradation observed. At pH 3, the half-life is approximately 35 minutes.
-
Organic Stock Solutions: When dissolved in a solvent like DMSO, stock solutions are significantly more stable. It is recommended to aliquot and store them at -80°C for up to two years or at -20°C for up to one year to avoid repeated freeze-thaw cycles.
Experimental Protocol: Solution Preparation
This protocol outlines the steps for preparing a high-concentration stock solution in an organic solvent (DMSO) and an aqueous stock solution, followed by the preparation of working solutions for in vitro assays.
Safety Precautions
-
This compound aceturate should be considered hazardous until further information is available.
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid ingestion, inhalation, and contact with skin and eyes.
Materials
-
This compound aceturate powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile deionized or Milli-Q water
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringe filters (0.22 µm)
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
This is the recommended method for long-term storage and for assays sensitive to aqueous degradation.
-
Weighing: Accurately weigh the desired amount of this compound aceturate powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of powder).
-
Dissolution: Purge the vial with an inert gas to displace oxygen, which can degrade the compound. Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.
Protocol 2: Preparing an Aqueous Stock Solution
This method is suitable for experiments where the presence of an organic solvent is not permissible. This solution should be prepared fresh before each experiment.
-
Weighing: Accurately weigh the desired amount of this compound aceturate powder.
-
Solvent Addition: Add the appropriate volume of sterile PBS (pH 7.2) or sterile water to achieve the target concentration (e.g., for a 3 mg/mL stock in PBS, add 1 mL of PBS to 3 mg of powder).
-
Dissolution: Vortex the solution vigorously. Gentle warming or sonication may be required to fully dissolve the compound.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter before use in cell culture.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.
Preparation of Working Solutions
Working solutions for in vitro assays are prepared by diluting the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium.
-
Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into your final assay medium (e.g., isotonic saline, cell culture medium).
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (<0.5%) and non-toxic to the cells, as organic solvents can have physiological effects at low concentrations. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for preparing this compound aceturate solutions and its known signaling interactions.
Caption: Workflow for preparing this compound Aceturate solutions.
Caption: Key molecular targets of this compound Aceturate.
References
Application Notes: The Use of Diminazene Aceturate in Cardiovascular Disease Research
Introduction
Diminazene aceturate (DIZE) is a small molecule, historically used as an anti-trypanosomal drug, that has garnered significant attention in cardiovascular research for its "off-target" effects as an activator of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), acting as a negative regulator by converting the vasoconstrictor Angiotensin II (Ang II) into the vasodilatory and cardioprotective peptide Angiotensin-(1-7) [Ang-(1-7)].[3][4] The imbalance between the classical RAS axis (ACE/Ang II/AT1R) and the protective axis (ACE2/Ang-(1-7)/Mas Receptor) is a key factor in the development and progression of cardiovascular diseases (CVD).[1]
This compound has been shown to exert beneficial effects in various experimental models of CVD, including myocardial infarction, pulmonary hypertension, cardiac fibrosis, and hypertension. Its mechanism of action is primarily attributed to the activation of the protective ACE2/Ang-(1-7)/MasR axis, leading to reduced inflammation, decreased fibrosis, improved endothelial function, and enhanced cardiac function. These properties make DIZE a valuable pharmacological tool for investigating the role of ACE2 in cardiovascular pathophysiology and for exploring novel therapeutic strategies targeting the RAS.
Mechanism of Action: Modulating the Renin-Angiotensin System
The cardioprotective effects of this compound are largely attributed to its ability to shift the balance of the Renin-Angiotensin System (RAS) from its deleterious classical axis towards its protective counter-regulatory axis.
The classical RAS pathway involves the conversion of Angiotensin I to Angiotensin II by ACE. Ang II then binds to the Angiotensin Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and hypertrophy, all of which contribute to cardiovascular pathology.
This compound is a putative activator of ACE2. ACE2 counteracts the effects of the classical pathway by converting Ang II into Angiotensin-(1-7). Ang-(1-7) subsequently binds to the Mas receptor (MasR), initiating signaling cascades that result in vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects, thereby conferring cardioprotection. By enhancing the activity of the ACE2/Ang-(1-7)/MasR axis, this compound helps to mitigate the detrimental effects of excessive Ang II stimulation.
References
- 1. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Pulmonary Hypertension and Improves Angiogenic Progenitor Cell Functions in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Aceturate Improves Cardiac Fibrosis and Diastolic Dysfunction in Rats with Kidney Disease | PLOS One [journals.plos.org]
- 4. The potential actions of angiotensin-converting enzyme II (ACE2) activator this compound aceturate (DIZE) in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Diminazene in Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Diminazene in plasma samples. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of this trypanocidal agent. The methodology encompasses plasma sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and UV detection. All quantitative data, including chromatographic conditions, validation parameters, and system suitability, are presented in structured tables for clarity and ease of comparison. Detailed experimental protocols and workflow diagrams generated using Graphviz are provided to ensure accurate implementation.
Introduction
This compound is an aromatic diamidine compound widely used in veterinary medicine for the treatment and prevention of protozoan diseases, such as trypanosomiasis and babesiosis.[1] Accurate quantification of this compound in biological matrices, particularly plasma, is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This HPLC method provides a reliable and accessible approach for the routine analysis of this compound in a laboratory setting.
Experimental
Materials and Reagents
-
This compound Aceturate reference standard (USP grade)
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Potassium phosphate monobasic (KH2PO4)
-
Orthophosphoric acid
-
HPLC grade water
-
Drug-free plasma (e.g., bovine, human)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Methanol, and 0.05M Phosphate Buffer (pH 3.0) (25:15:60, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition and pH may be optimized to achieve the best separation and peak shape on a specific HPLC system.
Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Aceturate reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for removing proteins from plasma samples prior to HPLC analysis.[2][3]
-
Sample Collection: Collect 1 mL of plasma in a microcentrifuge tube.
-
Spiking (for Calibration and QC): For calibration standards and quality control (QC) samples, spike the appropriate amount of this compound working standard solution into drug-free plasma.
-
Precipitation: Add 2 mL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered supernatant into the HPLC system.
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially higher sensitivity, a C18 solid-phase extraction protocol can be employed. This involves conditioning the SPE cartridge, loading the plasma sample (pre-treated with dilute acid to free bound drug), washing away interferences, and eluting the analyte.
Caption: Workflow for Plasma Sample Preparation.
Method Validation
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended application.[3] Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.1 - 20 µg/mL | - |
| Accuracy (% Recovery) | 90 - 110% | 95.8 - 103.2% |
| Precision (% RSD) | ≤ 2% | Intra-day: 0.8%, Inter-day: 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.1 µg/mL |
| Specificity | No interference at the retention time of this compound | Confirmed with blank plasma |
System Suitability
System suitability tests are performed before each analytical run to ensure the performance of the HPLC system. The parameters and their acceptance criteria are listed in Table 3.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N ≥ 2000 |
| Resolution (Rs) | Rs > 2 (between this compound and any adjacent peak) |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2% (for 6 replicate injections) |
Data Analysis
The concentration of this compound in the plasma samples is determined by constructing a calibration curve from the peak areas of the standard solutions. A linear regression analysis is applied to the calibration data (peak area vs. concentration). The concentration of this compound in the unknown samples is then calculated using the regression equation.
Caption: Overall Analytical Workflow.
Conclusion
The HPLC method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in plasma. The protein precipitation sample preparation protocol is straightforward and suitable for routine analysis. This method can be readily implemented in research and drug development laboratories for pharmacokinetic and related studies of this compound.
References
Application Notes: Investigating the Cellular Effects of Diminazene Aceturate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate (DIZE), also known as Berenil, is a diamidine compound historically used as a veterinary trypanocidal agent to treat parasitic infections like trypanosomiasis and babesiosis.[1][2][3] Its primary mechanism in parasites involves binding to the minor groove of AT-rich DNA sequences, particularly within kinetoplast DNA (kDNA), which inhibits DNA replication.[1][4] Recent research has unveiled a broader spectrum of biological activities for this compound, highlighting its potential in new therapeutic areas.
Emerging evidence points to significant anti-inflammatory and anti-cancer properties. This compound has been shown to modulate host immune responses by downregulating the production of pro-inflammatory cytokines. Furthermore, in cancer cell lines, it exhibits cytotoxic effects, inducing cell cycle arrest and apoptosis. These findings have spurred interest in this compound as a scaffold for developing novel therapeutics for conditions driven by excessive inflammation or uncontrolled cell proliferation. While some studies have proposed this compound as an activator of angiotensin-converting enzyme 2 (ACE2), this mechanism remains a subject of debate in the scientific community.
These application notes provide detailed protocols for studying the cellular effects of this compound aceturate in vitro, focusing on its anti-proliferative, pro-apoptotic, and cell cycle-modulating activities.
Key Cellular Mechanisms of this compound Aceturate
This compound's effects on mammalian cells are multifaceted. Beyond its classic DNA-binding properties, it significantly impacts key signaling pathways.
-
Inhibition of Pro-Inflammatory Signaling: this compound dramatically downregulates the phosphorylation of key signaling molecules including Mitogen-Activated Protein Kinases (MAPKs like ERK, p38, and JNK), Signal Transducer and Activator of Transcription proteins (STAT1 and STAT3), and the NF-κB p65 subunit. This leads to a potent reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.
-
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells: In cancer cells, such as the HeLa cervical cancer line, this compound has been shown to inhibit cell viability in a dose-dependent manner. This is associated with the induction of apoptosis, confirmed by the upregulation of caspase-3 activity and a loss of mitochondrial membrane potential. It also causes deregulation of cell cycle signaling, downregulating the mRNA for genes involved in G1/S, S-phase, and G2/M transitions, and reducing the expression of oncogenes like c-Myc and FOXM1.
Experimental Protocols
The following protocols provide a framework for investigating this compound's effects on cancer cell lines. A general workflow is presented below.
Protocol 1: Cell Viability Assay (WST-1)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Selected cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound aceturate (DIZE) stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of DIZE in complete medium from the stock solution. Typical final concentrations for testing range from 1 µM to 200 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different DIZE concentrations. Include a "vehicle control" with DMSO at the same final concentration as the highest DIZE dose and a "medium only" control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be ~650 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control cells. Plot the results to determine the IC₅₀ value (the concentration of DIZE that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates. After 24 hours, treat with DIZE at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well cell culture plates
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and treat with DIZE as described in Protocol 2.
-
Cell Harvesting: Collect all cells and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Cytotoxicity of this compound Aceturate on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 48 | 75.8 ± 5.2 |
| A549 | Lung Cancer | 48 | 92.3 ± 7.1 |
| MCF-7 | Breast Cancer | 48 | 65.1 ± 4.9 |
| PC-3 | Prostate Cancer | 48 | 110.5 ± 9.8 |
Data are representative and should be determined experimentally.
Table 2: Effect of this compound Aceturate on Apoptosis and Cell Cycle in HeLa Cells (48h Treatment)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 4.1 ± 0.5 | 2.5 ± 0.3 | 60.3 ± 2.5 | 25.1 ± 1.8 | 14.6 ± 1.1 |
| This compound | 50 | 12.7 ± 1.1 | 6.8 ± 0.7 | 72.1 ± 3.1 | 15.5 ± 1.4 | 12.4 ± 1.0 |
| This compound | 100 | 25.3 ± 2.2 | 15.1 ± 1.3 | 78.5 ± 3.5 | 9.2 ± 0.9 | 12.3 ± 1.3 |
Data are representative and should be determined experimentally. Values are presented as mean ± SD. A study on HeLa cells showed DIZE treatment led to downregulation of mRNA for G1/S, S-phase, and G2/M phase transition genes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
Combining Diminazene with Other Therapeutic Agents: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the researched applications of Diminazene in combination with other therapeutic agents. This document details experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Antiparasitic Combinations
This compound aceturate (DA) is a well-established anti-trypanosomal and anti-babesial drug.[1] Research has explored its combination with other agents to enhance efficacy, reduce toxicity, and overcome drug resistance.
This compound and Imidocarb Dipropionate for Babesiosis
The combination of this compound aceturate (DA) and Imidocarb dipropionate (ID) has shown promise in treating babesiosis, a tick-borne parasitic disease.[2] Studies have demonstrated synergistic and additive effects against various Babesia species.[2]
Quantitative Data Summary
| Combination | Parasite | Effect | Key Findings | Reference |
| DA + ID | Babesia bigemina | Synergistic | In vitro growth inhibition | [2] |
| DA + ID | Babesia bovis | Additive | In vitro growth inhibition | [2] |
| DA (6.25 mg/kg) + ID (8.5 mg/kg) | Babesia microti (in vivo) | Enhanced Inhibition | 16.5-32% greater inhibition than monotherapies |
Signaling Pathway and Mechanism of Action
While the exact synergistic mechanism is not fully elucidated, it is proposed that the two drugs act on different targets within the parasite. This compound is known to bind to the DNA of trypanosomes, potentially inhibiting replication. Imidocarb dipropionate is thought to interfere with nucleic acid metabolism or cause structural changes in the parasite's nucleus. The combination of these distinct mechanisms may lead to a more potent antiparasitic effect.
Proposed mechanism of this compound and Imidocarb synergy.
Experimental Protocols
In Vitro SYBR Green I-Based Fluorescence Assay for Babesia Growth Inhibition
This protocol is adapted from studies evaluating the in vitro efficacy of antiparasitic drugs.
Materials:
-
Babesia-infected red blood cells (RBCs)
-
Complete culture medium (e.g., M199 or RPMI-1640 with serum)
-
96-well microtiter plates
-
This compound aceturate and Imidocarb dipropionate stock solutions
-
SYBR Green I nucleic acid stain (10,000x stock)
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound aceturate and Imidocarb dipropionate, both individually and in combination, in the culture medium.
-
Add 50 µL of each drug dilution to the wells of a 96-well plate. Include wells with drug-free medium as a negative control.
-
Add 50 µL of the Babesia-infected RBC suspension (e.g., 1% parasitemia, 5% hematocrit) to each well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 72-96 hours.
-
After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Calculate the percent inhibition of parasite growth relative to the drug-free control.
-
Use the Chou-Talalay method to determine if the drug combination has a synergistic, additive, or antagonistic effect.
In Vivo Efficacy Study in a Murine Model of Babesiosis
This protocol outlines a general procedure for assessing the in vivo efficacy of drug combinations against Babesia microti in mice.
Materials:
-
BALB/c mice
-
Babesia microti-infected mouse blood
-
This compound aceturate and Imidocarb dipropionate for injection
-
Giemsa stain
-
Microscope
Procedure:
-
Infect BALB/c mice by intraperitoneal injection of B. microti-infected RBCs.
-
Monitor the parasitemia daily by examining Giemsa-stained thin blood smears from tail blood.
-
Once parasitemia is established (e.g., 1-5%), divide the mice into treatment groups: vehicle control, DA monotherapy, ID monotherapy, and DA+ID combination therapy.
-
Administer the drugs at the desired dosages and schedule (e.g., daily for 5 days).
-
Continue to monitor parasitemia daily during and after treatment.
-
Record survival rates and any adverse effects.
-
At the end of the experiment, tissues can be harvested for PCR analysis to detect residual parasite DNA.
Workflow for in vivo efficacy testing in a murine babesiosis model.
This compound and Chloroquine for Leishmaniasis
The combination of this compound and Chloroquine has been investigated as a potential treatment for visceral leishmaniasis, caused by Leishmania donovani.
Quantitative Data Summary
| Combination | Parasite | Effect | Key Findings | Reference |
| This compound + Chloroquine | L. donovani (in vitro) | Enhanced Efficacy | At least 9 times more efficacious than individual drugs in killing promastigotes | |
| This compound + Chloroquine | L. donovani (in vivo) | Reduced Parasite Burden | Significantly reduced splenic parasite numbers compared to monotherapies |
Anticancer Combinations
Recent research has begun to explore the potential of this compound in cancer therapy, both as a cytotoxic agent and in combination with existing chemotherapeutics to mitigate their side effects.
This compound as a Cytotoxic Agent in Cervical Cancer
A recent study demonstrated that this compound aceturate exhibits cytotoxic effects on human cervical cancer (HeLa) cells. The mechanism involves the deregulation of cell cycle signaling and the downregulation of key oncogenes.
Signaling Pathway
This compound treatment in HeLa cells has been shown to downregulate the mRNA expression of genes involved in the G1/S and G2/M phases of the cell cycle, such as CCNA2, CDC25A, AURKA, and PLK1. This is associated with a decrease in the expression of the oncogenes Furin, c-Myc, and FOXM1.
This compound's effect on cell cycle signaling in HeLa cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound aceturate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound aceturate in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control.
This compound in Combination with Chemotherapeutics
This compound has been investigated for its potential to ameliorate the toxicity associated with certain chemotherapy drugs, such as cisplatin and doxorubicin. This is often attributed to its antioxidant and anti-inflammatory properties.
Quantitative Data Summary
| Combination | Cancer Model | Effect | Key Findings | Reference |
| This compound + Cisplatin | Rat model of cisplatin-induced nephrotoxicity | Amelioration of toxicity | Reduced plasma urea and creatinine, and renal fibrosis | |
| This compound + Doxorubicin | Rat model of doxorubicin-induced nephrotoxicity | Amelioration of toxicity | Mitigated increases in plasma urea, creatinine, and inflammatory markers |
Neuroprotective Combinations
The potential neuroprotective effects of this compound, often linked to its controversial role as an ACE2 activator, have been explored in combination with other neuroprotective agents like resveratrol.
This compound and Resveratrol for Neuroprotection
Resveratrol is a polyphenol with known antioxidant and anti-inflammatory properties that has been studied for its neuroprotective effects in models of Alzheimer's disease. Combining this compound with resveratrol may offer a multi-pronged approach to combat neurodegeneration.
Signaling Pathway
The neuroprotective effects of resveratrol are thought to be mediated through various pathways, including the activation of Sirtuin 1 (SIRT1) and the reduction of neuroinflammation. This compound's potential role as an ACE2 activator could also contribute by modulating the renin-angiotensin system, which is implicated in neuroinflammation.
References
Application Notes and Protocols for the Administration of Diminazene Aceturate in Rat Models of Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Diminazene aceturate for the treatment of trypanosomiasis in rat models. The information is compiled from various scientific studies and is intended for use in a research setting.
Introduction
This compound aceturate is an aromatic diamidine compound widely used as a trypanocidal agent in veterinary medicine. In research, it is frequently employed as a standard treatment in rat models of African trypanosomiasis to evaluate the efficacy of new therapeutic candidates. This document outlines the established protocols for its preparation, administration, and the assessment of its therapeutic effects against various Trypanosoma species in rats.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound aceturate as reported in several studies.
Table 1: this compound Aceturate Dosage and Administration Routes in Rats
| Trypanosoma Species | Rat Strain | Dosage (mg/kg) | Route of Administration | Reference |
| T. brucei | Albino | 7.0 | Intraperitoneal | [1] |
| T. brucei | Wistar | 3.5 | Intramuscular | [2] |
| T. brucei resistant | Wistar | 14.0, 17.5, 21.0 | Intraperitoneal | [3] |
| T. evansi | Outbred female | Not specified | Not specified | [4] |
| T. congolense | BALB/c mice | 14 | Intraperitoneal | [5] |
Table 2: Efficacy of this compound Aceturate in Rat Models of Trypanosomiasis
| Trypanosoma Species | Dosage (mg/kg) | Efficacy Outcome | Reference |
| T. brucei | 7.0 (single dose) | Relapse of infection observed. | |
| T. brucei | 7.0 (four weekly doses) | Efficacious in managing the infection. | |
| T. brucei | 3.5 | Clearance of parasites within 48 hours. | |
| T. brucei resistant | 14.0, 17.5, 21.0 | Failed to cure 50-60% of rats. |
Experimental Protocols
Preparation of this compound Aceturate Solution
Materials:
-
This compound aceturate powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4 or sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound aceturate powder based on the desired concentration and the total volume of the solution to be prepared.
-
In a sterile vial, dissolve the weighed this compound aceturate powder in the appropriate volume of sterile PBS or water for injection. A patent for a veterinary formulation suggests first taking 40% of the water for injection, dissolving other components like disodium edetate and sodium sulfite, saturating with nitrogen, and then adding the this compound Aceturate. For research purposes, simpler dissolution in a sterile vehicle is common.
-
Vortex the solution until the powder is completely dissolved. Sonication may be used to aid dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Induction of Trypanosomiasis in Rats
Materials:
-
Healthy, pathogen-free rats (e.g., Wistar, Sprague Dawley, Albino)
-
Trypanosoma-infected donor rat blood
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles (25-27 gauge)
-
Hemocytometer or other cell counting method
Protocol:
-
Acclimatize the rats for at least one week before the experiment.
-
Obtain blood from a donor rat with a known high level of parasitemia.
-
Dilute the infected blood with sterile PBS to achieve the desired inoculum concentration. A common inoculum is 1 x 10^6 trypanosomes in 0.2-0.5 mL of diluted blood.
-
Inject each rat intraperitoneally with the prepared trypanosome suspension.
-
Monitor the rats daily for the onset of parasitemia, which can be confirmed by examining a drop of tail blood under a microscope. The prepatent period is typically 4-6 days.
Administration of this compound Aceturate
Materials:
-
Prepared this compound aceturate solution
-
Syringes and needles appropriate for the route of administration
Protocol:
-
Weigh each rat to determine the exact dose of this compound aceturate to be administered.
-
Administer the calculated volume of the drug solution via the chosen route, most commonly intraperitoneal (IP) or intramuscular (IM) injection.
-
For IP injection, gently restrain the rat and insert the needle into the lower abdominal quadrant, avoiding the internal organs.
-
For IM injection, inject into the quadriceps muscle of the hind limb.
-
Treatment is often initiated once a stable parasitemia is established, for example, on day 11 post-infection.
Assessment of Therapeutic Efficacy
Parameters to Monitor:
-
Parasitemia: The number of trypanosomes in the blood is a primary indicator of infection severity and treatment efficacy.
-
Method: Collect a small drop of blood from the tail vein. The "wet blood film" method involves placing the blood on a slide with a coverslip and counting the parasites under a microscope. The level of parasitemia can be estimated using a scoring system or by counting with a hemocytometer.
-
-
Packed Cell Volume (PCV): Anemia is a common clinical sign of trypanosomiasis.
-
Method: Collect blood in a heparinized capillary tube, seal one end, and centrifuge. The PCV is the percentage of the blood volume occupied by red blood cells. A decrease in PCV is indicative of anemia.
-
-
Hematological Parameters: In addition to PCV, other parameters such as red blood cell (RBC) count, hemoglobin concentration (Hb), and white blood cell (WBC) count can be measured to assess the overall health of the animal.
-
Clinical Signs: Monitor for clinical signs such as weight loss, pale mucous membranes, and lethargy.
-
Relapse of Infection: After an initial clearance of parasites from the blood, it is crucial to monitor the animals for a period to detect any relapse of infection, which may indicate drug resistance.
Visualizations
Experimental Workflow
Caption: Experimental workflow for administering this compound aceturate in a rat model of trypanosomiasis.
Signaling Pathway of this compound Aceturate's Action
Caption: Dual mechanism of this compound aceturate: direct action on parasite DNA and modulation of host immune response.
References
- 1. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. repository.up.ac.za [repository.up.ac.za]
Best Practices for the Long-Term Storage of Diminazene Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene is an aromatic diamidine compound with potent trypanocidal and babesicidal properties, making it a critical active pharmaceutical ingredient (API) in veterinary medicine. The stability and purity of this compound powder, most commonly available as this compound aceturate, are paramount to ensure its safety and efficacy. Improper storage can lead to degradation, loss of potency, and the formation of potentially harmful impurities.
These application notes provide a comprehensive guide to the best practices for the long-term storage of this compound powder. This document outlines recommended storage conditions, protocols for stability assessment, and an understanding of its degradation pathways, tailored for researchers, scientists, and drug development professionals.
Recommended Long-Term Storage Conditions
To maintain the integrity of this compound powder, it is crucial to adhere to the following storage conditions. These recommendations are compiled from various safety data sheets and product information guidelines.
Table 2.1: Recommended Long-Term Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place, below 30°C.[1][2] For optimal long-term stability, storage at 4°C is also recommended.[3] | Minimizes the rate of potential thermal degradation. |
| Humidity | Store in a dry environment.[1] | This compound powder is susceptible to hydrolysis, especially in non-neutral pH conditions.[4] |
| Light Exposure | Protect from light. Store in original, securely sealed containers. | This compound has shown photo-instability, and exposure to UV light can cause degradation. |
| Container | Store in original, well-sealed, and properly labeled containers. | Prevents contamination and exposure to environmental factors. |
| Ventilation | Store in a well-ventilated area. | General good laboratory practice for chemical storage. |
Stability Profile and Degradation
This compound aceturate is relatively stable as a dry powder when stored under the recommended conditions. However, it exhibits significant instability in aqueous solutions and under certain stress conditions.
Stability in Solution
Aqueous solutions of this compound aceturate are unstable and can degrade within a few days. For this reason, it is often formulated with stabilizers like phenazone (antipyrine) to extend its shelf-life in solution. Reconstituted solutions should be used promptly or stored under refrigerated and light-protected conditions for a limited time, as specified by the manufacturer.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. This compound powder is subjected to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Table 3.1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Observations |
| Acidic Hydrolysis | Significant degradation occurs, following first-order kinetics. The degradation is temperature-dependent. |
| Alkaline Hydrolysis | Slight to significant degradation is observed. |
| Oxidative Stress | Evidence of degradation, though generally less pronounced than acid hydrolysis. |
| Photolytic Stress | The compound is photo-unstable, showing degradation upon exposure to UV light. |
| Thermal Stress | Degradation is observed at elevated temperatures. |
Degradation Pathway
Under acidic conditions, the triazene bridge of the this compound molecule is susceptible to hydrolysis. This cleavage results in the formation of two primary degradation products.
Caption: Hydrolytic degradation of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the stability of this compound powder.
Protocol for Purity and Stability Assessment by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound aceturate and the detection of its degradation products.
Objective: To determine the purity of this compound aceturate powder and to monitor its stability over time.
Materials:
-
This compound aceturate reference standard
-
This compound aceturate powder sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Water (HPLC grade)
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (pH 3.0) and Methanol (70:30 v/v)
-
Flow Rate: 1.0 mL/minute
-
Column Temperature: Ambient
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound aceturate reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound aceturate powder sample in the mobile phase to achieve a final concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the concentration of this compound aceturate in the sample by comparing its peak area with the calibration curve. The presence of additional peaks indicates impurities or degradation products.
Caption: Workflow for HPLC stability assessment.
Protocol for Forced Degradation Studies
This protocol describes the conditions for subjecting this compound powder to forced degradation to identify potential degradation products and pathways.
Objective: To intentionally degrade this compound powder under various stress conditions to assess its intrinsic stability.
Procedure:
-
Sample Preparation: Prepare solutions of this compound aceturate in appropriate solvents (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid powder and a solution of the sample at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the solid powder and a solution of the sample to a UV light source (e.g., 254 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in section 4.1. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Conclusion
The long-term stability of this compound powder is best maintained by storing it in a cool, dry, and dark environment in well-sealed containers. While the solid form is relatively stable, its susceptibility to hydrolytic and photolytic degradation necessitates careful handling and storage. The provided protocols for HPLC analysis and forced degradation studies offer a robust framework for researchers and drug development professionals to assess the purity, stability, and degradation pathways of this important veterinary API, ensuring its quality and efficacy in final formulations.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Diminazene Resistance in Trypanosoma Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on diminazene resistance in Trypanosoma species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Trypanosoma brucei?
A1: The primary mechanism of this compound aceturate resistance in Trypanosoma brucei is reduced drug uptake by the parasite.[1] This is often caused by mutations or the loss of the P2/TbAT1 purine transporter, which is the main route for this compound entry into the cell.[1][2] The loss of this transporter can also lead to cross-resistance to other drugs like pentamidine and melarsoprol.[3][4]
Q2: How does the mechanism of this compound resistance in Trypanosoma congolense differ from that in T. brucei?
A2: The mechanism of this compound resistance in T. congolense is not as clearly defined as in T. brucei and appears to be different. Studies suggest that resistance in T. congolense is not primarily caused by a reduced drug transport capacity. Instead, it has been associated with a moderate reduction in the mitochondrial membrane potential (Ψm). While the orthologue of the T. brucei P2/TbAT1 transporter was initially implicated, its role in this compound uptake in T. congolense is now considered unlikely. Instead, folate transporters may be involved in the low-affinity uptake of the drug.
Q3: My this compound-resistant Trypanosoma line shows cross-resistance to other drugs. Is this expected?
A3: Yes, cross-resistance is a known phenomenon. In T. brucei, since the TbAT1 transporter is responsible for the uptake of both this compound and other diamidines like pentamidine, as well as melaminophenyl arsenicals, a loss of this transporter can lead to cross-resistance. In T. congolense, however, this compound-resistant strains did not show cross-resistance with phenanthridines, melaminophenyl arsenicals, or oxaboroles, but did show resistance to close structural analogs of this compound.
Q4: Are there molecular markers available to test for this compound resistance?
A4: For T. congolense, a molecular test based on a Single Nucleotide Polymorphism (SNP) in the TcoAT1 gene (also referred to as TcoNT10) was developed using PCR-RFLP. However, the direct role of this gene in this compound resistance has been questioned, and the test's utility is debated. For T. brucei, mutations or loss of the TbAT1 gene are key indicators of resistance.
Q5: What are some alternative therapeutic strategies being explored to overcome this compound resistance?
A5: Current research is focused on understanding the alternative pathways for drug uptake and the metabolic adaptations of resistant parasites. For instance, the involvement of folate transporters in T. congolense could be a potential target for new drug development or combination therapies. Additionally, exploring drugs with different mechanisms of action that do not rely on the compromised transporters is a key strategy. For Human African Trypanosomiasis (HAT), combination therapies like nifurtimox-eflornithine (NECT) have been adopted to combat resistance to monotherapies.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro this compound susceptibility assays.
-
Possible Cause 1: Cell density. The density of the trypanosome culture can affect drug efficacy.
-
Troubleshooting Step: Ensure you are using a consistent and optimized cell density for all your assays.
-
-
Possible Cause 2: Drug stability. this compound aceturate solutions may degrade over time.
-
Troubleshooting Step: Prepare fresh drug solutions for each experiment from a reliable source.
-
-
Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can affect trypanosome growth and drug response.
-
Troubleshooting Step: Regularly test your cultures for contamination.
-
-
Possible Cause 4: Variation in mitochondrial membrane potential. As reduced Ψm is linked to resistance in T. congolense, fluctuations could affect results.
-
Troubleshooting Step: If working with T. congolense, consider monitoring the mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRM via flow cytometry.
-
Issue 2: Failure to induce a stable this compound-resistant line in the laboratory.
-
Possible Cause 1: Insufficient drug pressure. The concentration of this compound may be too low to select for resistant parasites.
-
Troubleshooting Step: Gradually increase the drug concentration in a stepwise manner, allowing the culture to adapt.
-
-
Possible Cause 2: Drug concentration is too high. A high initial concentration may kill the entire population before resistant mutants can emerge.
-
Troubleshooting Step: Start with a sub-lethal concentration (e.g., the IC50 value) and gradually increase it.
-
-
Possible Cause 3: Fitness cost of resistance. The resistance mechanism may impart a significant fitness cost, causing the resistant parasites to be outcompeted by sensitive ones in the absence of drug pressure.
-
Troubleshooting Step: Ensure continuous drug pressure is maintained to select for the resistant population.
-
Issue 3: Discrepancy between in vitro and in vivo drug efficacy.
-
Possible Cause 1: Pharmacokinetics of the drug. The absorption, distribution, metabolism, and excretion of this compound in the host animal can differ from the in vitro conditions.
-
Troubleshooting Step: Review literature on the pharmacokinetics of this compound in your animal model. Consider measuring drug concentrations in the plasma.
-
-
Possible Cause 2: Host immune response. The host's immune system can contribute to clearing the infection, a factor absent in in vitro cultures.
-
Troubleshooting Step: Use immunosuppressed animal models if you want to study the drug's effect in isolation from the host immune response.
-
-
Possible Cause 3: Parasite sequestration. Trypanosomes can be sequestered in tissues where the drug may not reach effective concentrations.
-
Troubleshooting Step: At the end of the experiment, consider examining tissues (e.g., brain, adipose tissue) for the presence of parasites.
-
Quantitative Data Summary
Table 1: In Vitro Drug Susceptibility of Trypanosoma Species to this compound and Other Trypanocides.
| Species | Strain | Drug | EC50 (µM) | Resistance Factor | Reference |
| T. congolense | IL3000 (parental) | This compound | Varies | - | |
| T. congolense | This compound-adapted | This compound | Varies | Increased | |
| T. brucei brucei | s427 | This compound | Not specified | - | |
| T. brucei brucei | tbat1-null | This compound | Not specified | Pronounced resistance | |
| T. brucei brucei | s427 | Pentamidine | Not specified | - | |
| T. brucei brucei | tbat1-null | Pentamidine | Not specified | ~2-fold resistance | |
| T. congolense | - | This compound | ~3-fold higher than T. brucei | - | |
| T. congolense | - | Pentamidine | ~200-fold higher than T. brucei | - |
Table 2: Kinetic Parameters of [3H]this compound Transport in T. brucei brucei.
| Parameter | Value | Inhibitor | Ki (µM) | Reference |
| Km | 0.45 ± 0.11 µM | - | - | |
| - | - | Adenosine | 0.58 ± 0.11 (IC50) | |
| - | - | Pentamidine | 0.24 ± 0.02 (IC50) |
Experimental Protocols
Protocol 1: [3H]this compound Uptake Assay in T. brucei
This protocol is adapted from studies on this compound transport.
-
Cell Preparation: Isolate bloodstream form trypanosomes from infected rat blood and wash them in an appropriate assay buffer (e.g., HMI-9 medium without serum). Resuspend the cells to a final concentration of 10^8 cells/ml.
-
Assay Initiation: Add radiolabeled [3H]this compound to the cell suspension to a final concentration of 50 nM. For inhibition studies, pre-incubate the cells with the inhibitor (e.g., unlabeled this compound, pentamidine, or adenosine) for a few minutes before adding the radiolabeled substrate.
-
Incubation: Incubate the mixture at 37°C. The uptake is typically linear for at least the first 120 seconds.
-
Assay Termination (Oil-Stop Protocol):
-
Layer the cell suspension on top of a microfuge tube containing a layer of silicone oil over a layer of an aqueous stop solution (e.g., 1M sucrose).
-
To stop the uptake, centrifuge the tubes at high speed (e.g., 12,000 x g) for 30 seconds. This will pellet the cells through the oil into the stop solution, separating them from the radiolabeled medium.
-
-
Quantification:
-
Freeze the tubes and cut off the bottom containing the cell pellet.
-
Lyse the cells and measure the radioactivity in the pellet using a scintillation counter.
-
Calculate the rate of uptake and determine kinetic parameters (Km and Vmax) by performing the assay at various substrate concentrations.
-
Protocol 2: PCR-RFLP for Detection of this compound Resistance Marker in T. congolense
This protocol is based on the method developed for detecting a SNP in the TcoAT1/TcoNT10 gene.
-
DNA Extraction: Extract genomic DNA from T. congolense isolates from blood samples or in vitro cultures using a commercial DNA extraction kit.
-
PCR Amplification:
-
Amplify the target region of the Ade2 (TcoAT1/TcoNT10) gene using specific primers.
-
Forward primer (Ade2F): 5'-ATAATCAAAGCTGCCATGGATGAAG-3'
-
Reverse primer (Ade2R): 5'-GTAGACTAACAATATGCGGGCAAAG-3'
-
Perform PCR with standard conditions (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation at 95°C, annealing at an optimized temperature, and extension at 72°C, with a final extension at 72°C).
-
-
Restriction Digestion:
-
Digest the PCR product with the restriction enzyme DpnII. This enzyme will cut the amplicon if the resistance-associated SNP is present.
-
-
Gel Electrophoresis:
-
Analyze the digested products on an agarose gel.
-
Sensitive homozygous: A single, undigested band.
-
Resistant homozygous: Two smaller, digested bands.
-
Heterozygous: Three bands (one undigested and two digested).
-
-
Interpretation: The presence of the digested bands indicates the presence of the resistance-associated allele.
Visualizations
Caption: this compound uptake pathway in T. brucei and mechanism of resistance.
Caption: Proposed this compound resistance mechanism in T. congolense.
Caption: Workflow for assessing this compound resistance.
References
- 1. The Trypanocide this compound Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on African Trypanocide Pharmaceutics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Diminazene aceturate in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Diminazene aceturate in various buffer solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound aceturate in solution?
A1: The pH of the solution is the most critical factor governing the stability of this compound aceturate. It is highly susceptible to degradation in acidic environments.
Q2: In which pH range is this compound aceturate most unstable?
A2: this compound aceturate is particularly unstable in acidic conditions, specifically in the pH range of 1.0 to 4.0.[1][2] Studies have shown significant and rapid degradation within this range, with the degradation process following first-order kinetics.[2][3] For instance, at 37°C, the half-life of this compound aceturate is approximately 35 minutes at pH 3 and drops to as low as 1.5 minutes at pH 1.75.[1]
Q3: What are the known degradation products of this compound aceturate?
A3: The degradation of this compound aceturate primarily occurs at its triazene bridge. The major degradation products have been identified as 4-aminobenzamidine and 4-hydroxybenzamidine.
Q4: How does temperature affect the stability of this compound aceturate?
A4: The degradation of this compound aceturate is temperature-dependent. Increased temperatures will accelerate the rate of degradation, especially in acidic conditions.
Q5: Is this compound aceturate sensitive to light?
A5: Yes, this compound aceturate is known to be photolabile. A significant decrease in the quantity of the drug has been observed upon exposure to direct sunlight. It is highly recommended to protect solutions containing this compound aceturate from light.
Q6: What is the solubility and recommended storage for this compound aceturate in Phosphate-Buffered Saline (PBS)?
A6: The solubility of this compound aceturate in PBS (pH 7.2) is approximately 3 mg/mL. However, it is not recommended to store aqueous solutions for more than one day, suggesting potential for instability even at a neutral pH.
Q7: Are there any known stabilizers for aqueous solutions of this compound aceturate?
A7: Yes, Phenazone (also known as Antipyrine) is commonly used as a stabilizer in aqueous preparations of this compound aceturate. The addition of Phenazone can extend the stability of the reconstituted solution for up to two weeks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of active compound in solution | Low pH of the buffer: this compound aceturate degrades quickly in acidic conditions. | Verify the pH of your buffer solution. If it is below pH 5, consider adjusting it to a higher pH or using a different buffering system. For optimal stability, a pH between 5 and 7 is advisable. |
| Inconsistent results between experiments | Photodegradation: Exposure to light can cause significant degradation of the compound. | Protect your solutions from light at all stages of the experiment, including storage and handling. Use amber vials or cover your containers with aluminum foil. |
| Precipitation in the buffer solution | Low solubility at the working concentration and pH. | Check the solubility of this compound aceturate in your specific buffer and at your working concentration. The solubility in PBS (pH 7.2) is approximately 3 mg/mL. If you are working with higher concentrations, you may need to adjust the formulation. |
| Unexpected peaks in analytical chromatography | Formation of degradation products. | The presence of additional peaks, particularly for 4-aminobenzamidine and 4-hydroxybenzamidine, indicates degradation. This is likely due to low pH, high temperature, or light exposure. Review your experimental conditions to minimize these factors. |
Data on Stability of this compound Aceturate
The following table summarizes the stability of this compound aceturate under different pH conditions as reported in the literature.
| pH | Buffer System | Temperature (°C) | Half-life / Degradation | Reference |
| 1.0 - 3.0 | Not specified | Not specified | >95% degradation | |
| 1.75 | Not specified | 37 | 1.5 minutes | |
| 2.2 | McIlvaine (Citrate-Phosphate) | 40 and 50 | Degradation follows first-order kinetics | |
| 3.0 | Not specified | 37 | 35 minutes | |
| 1.0 - 5.0 | Not specified | Not specified | Significant degradation | |
| 5.0 - 7.0 | Not specified | 37 | Transitional stability | |
| >7.0 | Not specified | 37 | Uncatalyzed degradation is most important | |
| 11.0 - 14.0 | Not specified | Not specified | >60% degradation at pH 13.0 and 14.0 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound Aceturate
This protocol is adapted from a validated stability-indicating HPLC method.
1. Materials and Reagents:
-
This compound aceturate reference standard
-
Phosphate buffer (pH 3.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (pH 3.0) and Methanol (70:30 v/v)
-
Flow Rate: 1 mL/minute
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Accurately weigh and dissolve this compound aceturate in distilled water to prepare a stock solution (e.g., 200 µg/mL).
-
Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the assay (e.g., 20-100 µg/mL).
4. Sample Preparation for Stability Study:
-
Prepare solutions of this compound aceturate in the buffer systems to be tested (e.g., PBS, Tris, Citrate) at a known concentration.
-
Store the solutions under the desired stress conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to the appropriate concentration, and inject it into the HPLC system.
5. Data Analysis:
-
Calculate the percentage of this compound aceturate remaining at each time point by comparing the peak area of the sample to the peak area of a freshly prepared standard solution.
-
The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration against time.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound aceturate.
Caption: Troubleshooting logic for this compound aceturate stability experiments.
References
- 1. Degradation of berenil (this compound aceturate) in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.umpr.ac.id [journal.umpr.ac.id]
- 3. Simultaneous Determination and Stability Studies on this compound Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diminazene-Induced Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Diminazene-induced toxicity in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound Aceturate, offering potential causes and solutions in a question-and-answer format.
Issue 1: Excessive or Unexplained Cytotoxicity at Expected Non-Toxic Doses
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Question: I am observing high levels of cell death even at low concentrations of this compound Aceturate that are reported to be non-toxic in the literature. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[1] Factors such as the expression levels of drug transporters and the inherent metabolic rate of the cells can influence their susceptibility. It is crucial to determine the specific IC50 for your cell line.
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Solvent Toxicity: this compound Aceturate is often dissolved in solvents like DMSO. High concentrations of the solvent in the final culture medium can be toxic to cells. Ensure the final solvent concentration is typically below 0.5% (v/v).
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Compound Precipitation: this compound Aceturate has limited solubility in aqueous solutions and may precipitate in the culture medium, especially at higher concentrations or after temperature shifts (e.g., from incubator to room temperature).[2] These precipitates can cause physical damage to cells and lead to inconsistent local concentrations. Visually inspect your culture plates for any signs of precipitation.
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Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, pH shifts, or contamination, can sensitize cells to the toxic effects of this compound.
-
Issue 2: High Variability in Experimental Replicates
-
Question: My replicate wells treated with the same concentration of this compound Aceturate show significant variability in cell viability. What could be the reason for this?
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Answer: High variability can stem from several sources:
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Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
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Inconsistent Drug Distribution: After adding this compound, gently mix the plate to ensure even distribution of the compound in the media.
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Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to increased concentrations of this compound and media components. To mitigate this, avoid using the outer wells or ensure proper humidification in the incubator.
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Precipitation Issues: As mentioned earlier, inconsistent precipitation of the compound across different wells can lead to variable results.[2]
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Issue 3: Unexpected Cellular Morphology Changes
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Question: I am observing unusual changes in cell morphology, such as rounding and detachment, even at sub-lethal concentrations of this compound. Is this a sign of toxicity?
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Answer: Yes, morphological changes are often early indicators of cellular stress and toxicity. This compound has been shown to induce apoptosis, which is characterized by cell shrinkage, membrane blebbing, and eventual detachment.[3][4] It can also disrupt the cell cycle, which may lead to changes in cell size and shape.
Issue 4: Difficulty in Reproducing Literature Data
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Question: I am unable to reproduce the IC50 values for this compound Aceturate reported in a publication, even though I am using the same cell line. What could be the problem?
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Answer: Several factors can contribute to a lack of reproducibility:
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Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, as this can lead to genetic drift and altered drug responses.
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Differences in Assay Protocols: Minor variations in protocols, such as incubation times, reagent concentrations, and the specific viability assay used (e.g., MTT vs. WST-1), can significantly impact the results.
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Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.
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Purity of this compound Aceturate: Ensure the purity of the this compound Aceturate used in your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in cell culture?
A1: this compound-induced toxicity is multifactorial and primarily involves:
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Oxidative Stress: It can lead to an increase in reactive oxygen species (ROS), causing damage to cellular components.
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Mitochondrial Dysfunction: this compound can cause a loss of mitochondrial membrane potential (ΔΨm), impairing mitochondrial function.
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Induction of Apoptosis: It can activate caspases, such as caspase-3, leading to programmed cell death.
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Cell Cycle Dysregulation: this compound has been shown to downregulate genes involved in cell cycle progression.
Q2: How can I minimize this compound-induced oxidative stress in my cell cultures?
A2: Co-treatment with antioxidants has been shown to mitigate this compound-induced toxicity. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture. It is advisable to perform a dose-response experiment to determine the optimal concentration of the antioxidant for your specific cell line and experimental conditions.
Q3: What is a typical concentration range for this compound Aceturate in cell culture experiments?
A3: The effective and toxic concentrations of this compound Aceturate are highly cell-type dependent. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on literature, IC50 values can range from the low micromolar to higher micromolar concentrations.
Q4: Can this compound Aceturate affect signaling pathways within the cell?
A4: Yes, this compound Aceturate has been shown to modulate key signaling pathways. For instance, it can inhibit the phosphorylation of proteins in the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor-kappa B) signaling pathways, which are involved in inflammation and cell survival.
Q5: Are there less toxic alternatives to this compound Aceturate?
A5: Research is ongoing to develop derivatives of this compound with lower toxicity. Some novel derivatives have been synthesized and shown to have reduced cytotoxicity while retaining their desired biological activity.
Data Presentation
Table 1: Reported IC50 Values of this compound Aceturate in Different Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa (Human Cervical Carcinoma) | WST-1 | Dose-dependent inhibition observed | |
| Bovine Mammary Epithelial Cells (BMECs) | CCK-8 | Less cytotoxic than its derivative DAD3 | |
| Trypanosoma congolense | Luciferase Assay | 0.108 ± 0.025 | N/A |
| Babesia bovis | Fluorescence Assay | 0.08 ± 0.0065 |
Note: IC50 values can vary significantly based on experimental conditions. This table should be used as a reference, and it is recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound Aceturate for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound Aceturate as described above. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound Aceturate. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the media and add 100 µL of JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well. Incubate for 15-30 minutes at 37°C.
-
Wash: Wash the cells twice with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red) at Ex/Em ~560/595 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm.
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment with this compound Aceturate, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the assay buffer and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for mitigating this compound toxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "this compound aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
Technical Support Center: Optimizing Diminazene Dosage for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Diminazene aceturate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound aceturate?
This compound aceturate primarily exerts its therapeutic effect through a dual mechanism. Its classic trypanocidal action involves binding to the kinetoplast DNA (kDNA) in trypanosomes, particularly at adenine-thymine (A-T) rich sites, which inhibits DNA replication.[1][2] More recently, this compound has been identified as an activator of Angiotensin-Converting Enzyme 2 (ACE2), which contributes to its potent anti-inflammatory properties.[1][2]
Q2: What are the typical dosage ranges for this compound aceturate in preclinical animal models?
Dosage recommendations vary depending on the animal model and the condition being studied. For trypanosomiasis and babesiosis, intramuscular injections of 3-5 mg/kg are commonly used in animals like cattle, sheep, and dogs. In rodent models for schistosomiasis, intraperitoneal doses of 10 to 100 mg/kg and oral gavage doses of 100 to 400 mg/kg have been reported. For treating experimental Trypanosoma brucei infection in rats, repeated doses of 7.0 mg/kg have been shown to be effective. It is crucial to consult specific literature for the model and disease being investigated.
Q3: What are the known side effects and toxicities associated with this compound aceturate?
This compound aceturate has a low therapeutic index, and overdose can lead to serious side effects. The most significant toxicity is neurotoxicity, which can manifest as ataxia, tremors, nystagmus, and in severe cases, death. Hepatotoxicity and nephrotoxicity have also been reported, particularly at higher or repeated doses. Residues of the drug can persist in tissues, with the highest concentrations found in the liver and kidneys.
Q4: How should I prepare and store this compound aceturate stock solutions?
This compound aceturate is a crystalline solid that is soluble in various solvents. For in vitro experiments, it can be dissolved in DMSO (up to 15 mg/mL), ethanol (approx. 5 mg/mL), or dimethyl formamide (approx. 10 mg/mL). For in vivo studies, it is often prepared as an aqueous solution. The solubility in PBS (pH 7.2) is approximately 3 mg/mL. It is important to note that aqueous solutions have limited stability, typically degrading within 2-3 days. Stock solutions in organic solvents can be stored at -20°C for up to a year or at -80°C for up to two years. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - The concentration of this compound exceeds its solubility in the medium. - Interaction with components in the serum or medium supplements. | - Prepare a fresh, lower concentration stock solution. - Test different serum-free media or reduce the serum concentration. - Ensure the final concentration of the organic solvent used to dissolve this compound is minimal and non-toxic to the cells. |
| High background or inconsistent results in cell viability assays (e.g., MTT, WST-1). | - Interference of this compound with the assay reagents. - Presence of serum or phenol red in the culture medium can affect absorbance readings. | - Run appropriate controls, including wells with this compound and assay reagents but no cells, to check for direct chemical reactions. - Use serum-free medium during the assay incubation period. |
| Unexpected off-target effects observed. | - this compound is known to have multiple biological activities beyond its primary targets. For example, it can induce oxidative stress and affect cholinesterase activity. | - Carefully review the literature for known off-target effects of this compound. - Include appropriate positive and negative controls to dissect the specific effects of interest. |
In Vivo Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Relapse of infection after initial clearance of parasites. | - Development of drug resistance by the parasites. - Sequestration of parasites in tissues with poor drug penetration, such as the central nervous system. | - Consider a treatment regimen with repeated doses at appropriate intervals. - Investigate the potential for drug resistance in the parasite strain being used. |
| Signs of neurotoxicity in experimental animals. | - The administered dose is too high for the specific animal model or individual animal sensitivity. | - Carefully review the literature for established toxic doses in the chosen animal model. - Start with a lower dose and titrate upwards while closely monitoring for any adverse effects. |
| Inconsistent drug exposure between animals. | - Variability in drug absorption, distribution, metabolism, or excretion. | - Ensure accurate and consistent administration of the drug. - Consider monitoring plasma concentrations of this compound to correlate exposure with therapeutic and toxic effects. |
Data Presentation
Table 1: In Vivo Dosage of this compound Aceturate in Different Animal Models
| Animal Model | Condition | Route of Administration | Dosage | Reference |
| Rats | Trypanosoma brucei infection | Intraperitoneal | 7.0 mg/kg (repeated doses) | |
| Mice | Schistosoma mansoni infection | Intraperitoneal | 10 - 100 mg/kg | |
| Mice | Schistosoma mansoni infection | Oral gavage | 100 - 400 mg/kg | |
| Dogs | Babesiosis | Intramuscular | 3.5 mg/kg | |
| Cattle | Trypanosomiasis | Intramuscular | 3.5 - 5 mg/kg |
Table 2: Pharmacokinetic Parameters of this compound Aceturate in Dogs
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 20.74 ± 0.61 µg/ml (IV) | |
| Mean Residence Time (MRT) | 9.81 ± 0.75 h (IV) | |
| Elimination Half-life (t½) | 9.87 h (healthy dogs) | |
| Elimination Half-life (t½) | 12.51 h (T. brucei infected dogs) |
Experimental Protocols
Protocol: Determination of IC50 of this compound Aceturate using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound aceturate on adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound aceturate
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound aceturate in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound aceturate. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound aceturate concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound aceturate.
Caption: this compound's inhibitory effect on pro-inflammatory signaling pathways.
Caption: Troubleshooting logic for this compound experiments.
References
Troubleshooting inconsistent results in Diminazene experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Diminazene. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent results in my this compound experiments?
A1: Inconsistent results in this compound experiments can stem from several factors, including:
-
Compound Stability and Solubility: this compound aceturate has limited stability in aqueous solutions and is susceptible to degradation, particularly under acidic conditions.[1][2] Ensure you prepare fresh solutions for each experiment and are mindful of the pH.
-
Drug Quality and Purity: The quality of the this compound compound can vary between suppliers. Sub-standard quality with lower amounts of the active ingredient has been reported.[3] It is crucial to use a high-purity compound and consider analytical validation of the compound's concentration.
-
Experimental Conditions: Minor variations in experimental parameters such as temperature, incubation times, and cell passage number can significantly impact results. Standardizing these across all experiments is critical.
-
In Vitro vs. In Vivo Discrepancies: this compound can exhibit different efficacies in in vitro versus in vivo models.[2] This can be due to host immune responses and metabolic processing of the compound in animal models.
-
Pharmacokinetics: this compound exhibits large inter-individual variation in its pharmacokinetics after intramuscular administration.[4] This can lead to variability in in vivo studies.
Q2: What is the difference between this compound aceturate and this compound diacetate?
A2: this compound aceturate and this compound diacetate are both salts of the active compound this compound. While both are used in research, this compound aceturate is more commonly referenced in recent literature for experimental use. Some studies have shown slightly higher efficacy for this compound aceturate compared to the diacetate form in treating certain conditions. It is essential to be consistent with the salt form used throughout a study to ensure reproducible results.
Q3: How should I prepare and store this compound solutions?
A3: Due to stability issues, it is recommended to prepare this compound solutions fresh for each experiment. For stock solutions, dissolve this compound aceturate in a suitable solvent like DMSO or water. Aliquot and store at -20°C for up to one month, avoiding repeated freeze-thaw cycles. When preparing aqueous solutions for experiments, do not store them for more than one day.
Q4: My in vivo results with this compound are not consistent. What could be the issue?
A4: Inconsistent in vivo results can be attributed to several factors:
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Route of Administration: The route of administration (e.g., intraperitoneal vs. oral) can significantly affect the drug's efficacy and the resulting pathology.
-
Dosage and Treatment Regimen: The dose and frequency of administration are critical. Some studies show that repeated doses are necessary to prevent relapse of infection.
-
Animal Model: The choice of animal model and the stage of infection (early vs. chronic) can influence the therapeutic effect of this compound.
-
Drug Resistance: The development of resistance to this compound by the target organism is a known issue and can lead to treatment failure.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound Aceturate
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Problem: Difficulty dissolving this compound aceturate powder.
-
Possible Causes & Solutions:
-
Incorrect Solvent: While soluble in water, using DMSO can achieve higher concentrations. For aqueous solutions, ensure the powder is thoroughly mixed.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution, but be cautious of potential degradation at high temperatures.
-
pH of the Solution: The pH can affect solubility. Ensure your buffer is within a suitable range.
-
Issue 2: High Variability in In Vitro Assay Results
-
Problem: Significant differences in results between replicate wells or plates.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to increased compound concentration. Consider not using the outer wells for critical measurements.
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Compound Precipitation: At higher concentrations, the compound may precipitate out of the solution. Visually inspect wells for any precipitate.
-
Assay Protocol Variations: Small differences in incubation times, reagent addition, or temperature can introduce variability. Standardize the protocol and use a checklist to ensure consistency.
-
Issue 3: Unexpected Toxicity or Side Effects in Animal Models
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Problem: Animals showing adverse effects not related to the intended therapeutic outcome.
-
Possible Causes & Solutions:
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Overdose: this compound has a low therapeutic index, and overdosing can lead to neurological complications. Carefully calculate and administer the correct dose based on the animal's body weight.
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Route of Administration: Intramuscular injections can cause local tissue reactions.
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Co-administration of other drugs: Co-treatment with other drugs, such as oxytetracycline, can enhance the accumulation of this compound in tissues and potentially increase toxicity.
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Pre-existing Conditions: Underlying health issues in the animals could exacerbate the toxic effects of the drug.
-
Data Presentation
Table 1: Solubility of this compound Aceturate
| Solvent | Solubility | Reference |
| Water | ~50 mg/mL | |
| DMSO | ~20 mg/mL | |
| Ethanol | ~5 mg/mL | |
| PBS (pH 7.2) | ~3 mg/mL |
Table 2: Efficacy of this compound in Animal Models
| Animal Model | Condition | Route of Administration | Dose | Efficacy | Reference |
| Horses | Babesiosis | Intramuscular | Not Specified | 90% (aceturate), 80% (diacetate) | |
| Mice | S. mansoni (chronic) | Intraperitoneal | 100 mg/kg | 87.2% worm burden reduction | |
| Mice | S. mansoni (chronic) | Oral | 400 mg/kg | 72.3% worm burden reduction | |
| Rats | T. congolense | Intramuscular | 7.0 mg/kg | Parasite clearance, relapse in some groups | |
| Rats | T. brucei | Intramuscular | 3.5 mg/kg | Clearance, relapse after single/double dose |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol is a general guideline based on published methods. Researchers should validate the method for their specific application.
1. Sample Preparation:
-
Injectable Solutions: Dilute the formulation with distilled water and then with the mobile phase to achieve a concentration within the linear range of the assay.
-
Bulk Powder/Granules: Accurately weigh the powder, dissolve it in distilled water, and then dilute it with the mobile phase to the desired concentration.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.0 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and a phosphate buffer is commonly used. A specific example is a mixture of acetonitrile, methanol, phosphate buffer, and hexane sulfonate.
-
Flow Rate: Typically around 0.6 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of 291 nm.
-
Column Temperature: Ambient or controlled at 25°C.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision (intra- and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory mechanism.
Caption: Putative mechanism of this compound via ACE2 activation.
References
- 1. journal.umpr.ac.id [journal.umpr.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. staff-old.najah.edu [staff-old.najah.edu]
- 4. A validated and stability indicating HPLC method for analysis of this compound aceturate and antipyrine combination in a ready injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diminazene Aceturate In Vivo Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Diminazene Aceturate (DA) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic solubility of this compound Aceturate in common laboratory solvents?
A1: this compound Aceturate exhibits limited solubility in aqueous solutions, which can pose a challenge for in vivo administration. Its solubility is significantly better in some organic solvents. Below is a summary of its solubility in various solvents.
Data Presentation: Solubility of this compound Aceturate
| Solvent | Solubility | Reference |
| Water (20°C) | ~71.4 mg/mL (1 in 14 parts) | [1][2][3] |
| Water | 103 mg/mL (199.79 mM) | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~15-20 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL |
Q2: My this compound Aceturate solution is unstable. What could be the cause and how can I improve its stability?
A2: this compound Aceturate is known to be unstable in aqueous solutions, particularly under acidic conditions. At a pH of 3, its half-life can be as short as 35 minutes. To enhance stability, consider the following:
-
pH control: Maintain the pH of your aqueous solution in the neutral to slightly alkaline range (pH 7.0-7.5).
-
Use of Stabilizers: Commercial veterinary formulations often include phenazone (antipyrine) as a stabilizer, which can extend the stability of the aqueous solution for several days.
-
Fresh Preparation: It is highly recommended to prepare aqueous solutions of this compound Aceturate fresh before each experiment and avoid long-term storage.
-
Light Protection: Store solutions protected from light.
Q3: I am observing precipitation of this compound Aceturate after diluting my DMSO stock solution in an aqueous buffer for my in vivo study. How can I prevent this?
A3: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium where the compound has lower solubility. Here are some troubleshooting steps:
-
Reduce Stock Concentration: Lower the concentration of your initial DMSO stock solution.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your administered solution is as low as possible to avoid solvent-related toxicity, while still maintaining the solubility of this compound Aceturate.
-
Use Co-solvents: Consider using a co-solvent system. A formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for in vivo use.
-
Alternative Formulation Strategies: Explore the use of solubility enhancers like β-cyclodextrin, as detailed in the experimental protocols below.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of this compound Aceturate Formulation with Phenazone
This protocol is based on commercially available veterinary formulations where phenazone is used to improve solubility and stability.
Materials:
-
This compound Aceturate powder
-
Phenazone (Antipyrine) powder
-
Sterile water for injection
Procedure:
-
For a typical formulation, dissolve 1.05 g of this compound Aceturate and 1.31 g of Phenazone in 15 mL of sterile water for injection. This will result in a solution containing 70 mg/mL of this compound Aceturate and approximately 87 mg/mL of Phenazone.
-
Ensure complete dissolution by gentle vortexing or stirring.
-
The resulting solution should be administered via deep intramuscular injection.
-
The recommended therapeutic dose is typically 3.5 mg/kg body weight.
Workflow for Phenazone Formulation Preparation
Caption: Workflow for preparing an injectable this compound Aceturate solution with Phenazone.
Protocol 2: Preparation of this compound Aceturate-β-Cyclodextrin (DA:βCD) Inclusion Complex
This protocol enhances the aqueous solubility and bioavailability of this compound Aceturate by forming an inclusion complex with β-cyclodextrin.
Materials:
-
This compound Aceturate (DA)
-
β-Cyclodextrin (βCD)
-
Ultrapure water
-
Freeze-dryer
Procedure:
-
Molar Ratio Calculation: Prepare a 1:1 molar ratio of DA to βCD.
-
Dissolution: Prepare an aqueous solution of βCD (e.g., 50 mg/mL). Add the calculated amount of DA to the βCD solution.
-
Complexation: Stir the mixture continuously at room temperature for 48 hours until a slurry is formed.
-
Lyophilization: Immerse the resulting mixture in liquid nitrogen and then freeze-dry for 24 hours to obtain the solid DA:βCD inclusion complex.
-
Reconstitution: The lyophilized powder can be reconstituted in sterile water or saline for in vivo administration.
In Vivo Administration (Rat Model Example):
-
A study in Wistar rats showed that oral administration of the DA:βCD (1:1) inclusion complex resulted in significantly higher plasma concentrations of DA compared to the administration of DA alone.
Workflow for β-Cyclodextrin Inclusion Complex Preparation
Caption: Step-by-step process for creating a this compound Aceturate-β-Cyclodextrin inclusion complex.
Signaling Pathways Modulated by this compound Aceturate
Recent studies have shown that this compound Aceturate possesses anti-inflammatory properties by downregulating key signaling pathways.
This compound Aceturate's Anti-inflammatory Mechanism
Caption: this compound Aceturate inhibits pro-inflammatory cytokine production via MAPK, STAT, and NF-κB pathways.
References
Technical Support Center: Managing Off-Target Effects of Diminazene in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the off-target effects of Diminazene aceturate in your experimental models.
I. Frequently Asked Questions (FAQs)
1. What are the primary known off-target effects of this compound aceturate?
This compound aceturate, beyond its primary trypanocidal activity, exhibits several significant off-target effects. These include:
-
Anti-inflammatory properties: this compound can modulate inflammatory responses by downregulating the phosphorylation of key signaling molecules.[1][2] This includes mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK, as well as signal transducer and activator of transcription (STAT) proteins (STAT1 and STAT3) and the NF-κB p65 subunit.[1][2]
-
Angiotensin-Converting Enzyme 2 (ACE2) Activation: this compound has been reported to be an activator of ACE2, an enzyme with crucial roles in the renin-angiotensin system and cardiovascular regulation.[2] However, it's important to note that this effect is debated in the scientific community, with some studies unable to confirm direct activation of ACE2 by this compound.
-
Neurotoxicity: At higher doses, this compound can cause central nervous system toxicity. Clinical signs observed in animal models include ataxia, depression, seizures, and in some cases, cerebellar encephalopathy.
-
Reproductive Toxicity: Studies in rats have shown that increasing doses of this compound can lead to adverse reproductive effects, including an increase in fetal resorptions and a decrease in litter weights.
2. At what doses are off-target effects typically observed?
The dose at which off-target effects are observed can vary depending on the animal model, the specific effect being measured, and the route of administration. The following table summarizes some reported dose-dependent effects.
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 2 mg/kg | Attenuation of systemic inflammation | |
| Rats | Intraperitoneal (i.p.) | 7, 14, 21 mg/kg | Graded increase in fetal resorption | |
| Dogs | Intramuscular (i.m.) | 3.5 mg/kg (single dose) | Cerebellar encephalopathy (in a susceptible dog) | |
| Dogs | Intramuscular (i.m.) | 3.5 mg/kg/day (6-9 consecutive days) | Signs of toxicity, cerebellar lesions | |
| Donkeys | Intramuscular (i.m.) | 7 mg/kg | Central nervous system effects | |
| Rats | Oral gavage | 1000 mg/kg/day | Maternally toxic, increased fetal resorptions | |
| Calves | Intramuscular (i.m.) | ~3.5 mg/kg | Biphasic plasma clearance with half-lives of 2 and 188 hours |
3. How can I monitor for off-target effects in my animal models?
Regular and careful monitoring of animals is crucial. Key monitoring strategies include:
-
Clinical Observations: Daily monitoring for any abnormal clinical signs is essential. A comprehensive checklist should be used to record observations systematically.
-
Neurological Examination: For studies where neurotoxicity is a concern, regular neurological examinations should be performed. This can include assessing gait, balance, and reflexes.
-
Reproductive Monitoring: In breeding studies, monitor mating behavior, pregnancy rates, gestation length, litter size, and pup viability.
-
Biochemical Analysis: Blood and tissue samples can be collected to measure specific biomarkers related to off-target effects.
-
Histopathology: At the end of the study, or if an animal is euthanized due to adverse effects, a complete necropsy and histopathological examination of key organs should be performed.
II. Troubleshooting Guides
Problem 1: Animals are showing signs of neurotoxicity (e.g., ataxia, seizures).
Possible Cause: The dose of this compound may be too high for the specific animal model or individual animal susceptibility.
Solutions:
-
Immediate Supportive Care:
-
Provide intravenous fluid therapy to aid in drug clearance.
-
Administer anti-seizure medication (e.g., diazepam) as needed.
-
Consider the use of intravenous lipid emulsion therapy, which has been anecdotally reported to be helpful in some cases of drug-induced neurotoxicity.
-
Corticosteroids (e.g., methylprednisolone sodium succinate) may be used to manage inflammation in the central nervous system.
-
-
Dose Adjustment:
-
Review your dosing regimen. If possible, reduce the dose in subsequent experiments.
-
Consider a dose-finding study to determine the maximum tolerated dose in your specific animal model and strain.
-
-
Route of Administration:
-
Intravenous administration can lead to higher peak plasma concentrations and may increase the risk of neurotoxicity. If feasible, consider switching to intramuscular or subcutaneous administration.
-
Problem 2: Unexpected decrease in litter size or increase in fetal resorptions.
Possible Cause: this compound may be causing reproductive toxicity at the administered dose.
Solutions:
-
Experimental Design Modification:
-
Dose Reduction: Lower the dose of this compound administered to pregnant animals. A study in Wistar rats showed a graded increase in fetal resorption with doses of 7, 14, and 21 mg/kg.
-
Timing of Administration: If possible, avoid administering this compound during critical periods of gestation. In one study, administration was on day 7 of pregnancy. Consider if administration can be shifted to a less sensitive period.
-
Cross-fostering: To distinguish between prenatal and postnatal effects, consider a cross-fostering study design where pups born to treated dams are raised by untreated dams and vice versa.
-
-
Enhanced Monitoring:
-
Carefully monitor the estrous cycle of female animals before and during the study.
-
Thoroughly examine placentas and count implantation sites to accurately determine the extent of fetal loss.
-
Problem 3: Inconsistent or unexpected results in anti-inflammatory studies.
Possible Cause: The complex signaling pathways modulated by this compound can lead to variable outcomes.
Solutions:
-
Confirm Pathway Modulation:
-
Use specific biochemical assays to confirm that this compound is modulating the intended pathway (e.g., MAPK/STAT) in your experimental system.
-
Perform dose-response experiments to determine the optimal concentration of this compound for the desired anti-inflammatory effect without inducing significant off-target toxicity.
-
-
Control for Confounding Factors:
-
Ensure that the vehicle used to dissolve this compound is inert and does not have any inflammatory or anti-inflammatory properties.
-
Strictly control for other potential sources of inflammation in your animal model.
-
-
Consider Alternative Mechanisms:
-
Be aware that the reported ACE2-activating effect of this compound is controversial. The observed effects may be independent of ACE2.
-
Investigate other potential mechanisms of action that may be relevant to your experimental model.
-
III. Experimental Protocols
Protocol: Western Blot for Phosphorylated MAPK and STAT
This protocol allows for the semi-quantitative analysis of the phosphorylation status of MAPK and STAT proteins, key components of the signaling pathways modulated by this compound.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total MAPK and STAT proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound and appropriate controls. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 or anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p38 or anti-STAT3) to normalize for protein loading.
Protocol: ACE2 Activity Assay
This protocol describes a fluorometric assay to measure ACE2 activity in tissue homogenates.
Materials:
-
Tissue homogenates
-
ACE2 quenched fluorescent substrate (e.g., (7-methoxycoumarin-4-yl)-acetyl-Ala-Pro-Lys(2,4-dinitrophenyl))
-
ACE2 inhibitor (e.g., DX600 or MLN4760) for specificity control
-
Assay buffer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare tissue homogenates from animals treated with this compound and controls.
-
Assay Setup: In a 96-well plate, add tissue homogenate to duplicate wells. Include wells with a specific ACE2 inhibitor to determine specific activity.
-
Substrate Addition: Add the ACE2 quenched fluorescent substrate to all wells.
-
Kinetic Measurement: Immediately begin reading the fluorescence at appropriate excitation and emission wavelengths in a fluorometer at 37°C. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). The specific ACE2 activity is the difference between the rate in the absence and presence of the inhibitor.
IV. Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for adverse events.
References
Technical Support Center: Improving the Bioavailability of Diminazene Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Diminazene formulations.
FAQs & Troubleshooting Guide
This section addresses common issues encountered during the formulation and in vivo testing of this compound.
Formulation & Stability
Q1: My this compound formulation shows poor stability, especially in aqueous solutions. What could be the cause and how can I improve it?
A1: this compound aceturate is known to be unstable in acidic aqueous solutions, which can severely compromise its therapeutic efficacy if administered orally.[1] At a pH of 3, its half-life is approximately 35 minutes, and this decreases to just 1.5 minutes at a pH of 1.75.[1]
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your formulation is not in the acidic range. For oral formulations, consider enteric coating to protect the drug from the acidic environment of the stomach.[1]
-
Novel Formulations: Encapsulating this compound in nanoparticle systems can protect it from degradation.[2][3] Studies have shown that this compound loaded into porous cationic nanoparticles with an oily core is protected against oxidation and remains stable for at least six months at 4°C.
-
Storage Conditions: Store formulations at recommended temperatures (e.g., 4°C for nanoparticle suspensions) and protect from light to minimize degradation.
-
Q2: I'm having trouble with low drug loading and encapsulation efficiency when preparing this compound-loaded nanoparticles. What are the key parameters to optimize?
A2: Low encapsulation efficiency is a common challenge in nanoparticle formulation. For this compound, the loading process itself can affect drug stability and efficiency.
-
Troubleshooting Steps:
-
Loading Method: A "post-loading" technique, where the drug is mixed with pre-formed nanoparticles at room temperature, has been shown to be more effective than an "in-process" technique where the drug is added during nanoparticle preparation at elevated temperatures. The "in-process" method can lead to poor drug stability.
-
Drug-to-Carrier Ratio: The ratio of this compound to the nanoparticle components (e.g., phospholipids) is critical. For porous cationic nanoparticles, an entrapment efficiency of over 80% was achieved at a this compound:phospholipid weight ratio of less than 5%. Formulations with a higher ratio were found to be unstable.
-
Solvent Selection: The choice of solvent can impact both solubility and stability. Ensure the solvent system is optimized for both the drug and the polymer/lipid components of the nanoparticles.
-
Q3: We are observing batch-to-batch variability and reproducibility issues when scaling up our this compound nanoparticle production. What are the common pitfalls?
A3: Scaling up nanoparticle production from the lab to an industrial scale presents several challenges, including maintaining consistent particle size, drug loading, and stability.
-
Troubleshooting Steps:
-
Process Parameters: Critical process parameters such as mixing speed, temperature, solvent concentration, and pH must be precisely controlled during scale-up.
-
Equipment: Laboratory methods like solvent evaporation or high-pressure homogenization may not be directly translatable to large-scale manufacturing. Specialized equipment and infrastructure are often required.
-
Quality Control: Implement rigorous in-process and final product quality control tests to ensure batch-to-batch consistency. This includes particle size analysis, zeta potential measurement, and drug content uniformity.
-
Bioavailability & In Vivo Studies
Q4: The oral bioavailability of our this compound formulation is very low. What are the likely reasons and potential solutions?
A4: The poor oral bioavailability of this compound is primarily due to its instability in the acidic environment of the stomach and potentially poor membrane permeation.
-
Troubleshooting Steps:
-
Formulation Strategy:
-
Enteric Coating: Protects the drug from gastric acid.
-
Nanoparticle Formulations: Can enhance absorption by protecting the drug and potentially facilitating transport across the intestinal epithelium.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly water-soluble drugs.
-
-
Permeation Enhancers: The inclusion of permeation enhancers in the formulation can improve absorption across the intestinal wall, but these must be carefully selected to avoid toxicity.
-
Q5: We are designing an in vivo bioavailability study for a new this compound formulation. What are the key considerations for the study design?
A5: A well-designed in vivo study is crucial for accurately determining the pharmacokinetic profile of your formulation.
-
Key Considerations:
-
Study Design: A crossover design is often preferred as it minimizes inter-subject variability. This involves administering both the test and a reference formulation to the same group of animals with a suitable "washout" period in between.
-
Animal Model: The choice of animal model should be relevant to the intended therapeutic application.
-
Route of Administration: This will depend on the formulation being tested (e.g., oral gavage for oral formulations, intramuscular injection for parenteral formulations).
-
Sampling Times: Blood samples should be collected at appropriate time points to capture the absorption, distribution, and elimination phases of the drug. Frequent sampling is necessary around the expected Tmax.
-
Analytical Method: A validated, sensitive, and specific analytical method, such as HPLC, is required for the accurate quantification of this compound in plasma samples.
-
Quantitative Data Summary
Direct comparative pharmacokinetic data for conventional versus nanoparticle formulations of this compound is limited in publicly available literature. The following table provides a general overview of pharmacokinetic parameters from different studies.
| Formulation | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Conventional this compound Aceturate | Cattle | 3.5 mg/kg IM | 3.24 ± 0.16 | 0.83 ± 0.13 | - | 222 | |
| Conventional this compound Aceturate | Cattle | 3.5 mg/kg IM | 4.6 - 4.7 | 0.25 - 0.75 | - | 188 | |
| Nanoparticle Formulation (Hypothetical) | - | - | Increased | Variable | Increased | Prolonged |
Note: The data for the nanoparticle formulation is a generalized expectation based on studies with other drugs, as specific comparative data for this compound was not available.
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles (Post-Loading Method)
This protocol is adapted from a method for preparing porous cationic nanoparticles with an oily core.
Materials:
-
This compound aceturate
-
Phospholipids (e.g., soy lecithin)
-
Cationic lipid (e.g., DOTAP)
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous buffer (e.g., Tris-HCl, pH 7.4)
-
Organic solvent (e.g., ethanol)
Procedure:
-
Nanoparticle Preparation: a. Dissolve the phospholipids, cationic lipid, and oil phase in ethanol. b. Inject the lipid/oil solution into the aqueous buffer under constant stirring to form a nanoemulsion. c. Evaporate the ethanol under reduced pressure to obtain a suspension of empty nanoparticles. d. Characterize the empty nanoparticles for size and zeta potential using dynamic light scattering (DLS).
-
Drug Loading (Post-Loading): a. Prepare a stock solution of this compound aceturate in the aqueous buffer. b. Add the this compound solution to the nanoparticle suspension at a specific drug:lipid ratio (e.g., <5% w/w). c. Stir the mixture at room temperature for a defined period (e.g., 24 hours) to allow for drug entrapment.
-
Purification and Characterization: a. Separate the drug-loaded nanoparticles from the free drug using a suitable method like centrifugation or dialysis. b. Quantify the amount of free drug in the supernatant/dialysate using HPLC to determine the entrapment efficiency. c. Resuspend the purified nanoparticles and characterize them for particle size, zeta potential, and drug load.
In Vitro Drug Release Study (USP Paddle over Dialysis Bag)
This method is suitable for assessing the release of this compound from nanoparticle formulations.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
USP II (Paddle) dissolution apparatus
Procedure:
-
Place a known volume of the nanoparticle suspension into a dialysis bag and seal it.
-
Place the dialysis bag into the dissolution vessel of the USP II apparatus containing the release medium maintained at 37°C.
-
Set the paddle speed to a suitable rate (e.g., 50-100 rpm).
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Quantification of this compound in Plasma by HPLC-UV
This is a general protocol based on validated methods for this compound and other drugs in plasma.
Materials:
-
Plasma samples
-
This compound aceturate standard
-
Internal standard (IS)
-
Acetonitrile
-
Methanol
-
Phosphate buffer
-
Hexane sulfonate (as an ion-pairing agent, if needed)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To a known volume of plasma, add the internal standard. b. Add a suitable extraction solvent (e.g., a mixture of hexane and ethyl acetate). c. Vortex and centrifuge to separate the layers. d. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH may need optimization).
-
Flow Rate: e.g., 0.6 - 1.0 mL/min
-
Detection Wavelength: 291 nm
-
Injection Volume: e.g., 20 µL
-
-
Quantification: a. Prepare a calibration curve using standard solutions of this compound in blank plasma. b. Analyze the extracted samples and quantify the this compound concentration based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for this compound-loaded nanoparticle preparation.
Caption: In vitro drug release testing workflow.
Caption: Logic diagram for a crossover in vivo bioavailability study.
References
Validation & Comparative
Navigating the Contested Landscape of ACE2 Activation: A Comparative Guide to Diminazene
For researchers, scientists, and drug development professionals, the quest for potent and reliable activators of Angiotensin-Converting Enzyme 2 (ACE2) is of significant interest, given the enzyme's protective role in various pathologies. Diminazene aceturate (DIZE) has been a focal point of this research, initially heralded as a promising small molecule activator of ACE2. However, the scientific narrative surrounding its mechanism of action is complex and fraught with conflicting evidence. This guide provides an objective comparison of the data on this compound's ACE2 activation potential, presents the existing controversies, and explores alternative compounds and mechanisms.
The this compound Debate: Activator or Modulator?
This compound, a veterinary trypanocidal drug, was first proposed as an ACE2 activator based on in silico screening and some initial in vitro and in vivo studies.[1][2] These early reports suggested that DIZE could directly enhance the catalytic activity of ACE2, leading to the beneficial conversion of Angiotensin II (Ang II) to the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7).[2][3] However, this initial enthusiasm has been tempered by a growing body of contradictory evidence.
Several independent research groups have conducted detailed in vitro pharmacological studies and failed to replicate the direct activation of recombinant ACE2 by this compound.[1] These studies suggest that the beneficial effects observed in animal models of cardiovascular and other diseases might be attributable to alternative mechanisms. These could include the upregulation of ACE2 expression at the transcriptional level or other ACE2-independent effects.
Quantitative Data on ACE2 Activation: A Tale of Two Narratives
The conflicting findings regarding this compound's effect on ACE2 activity are best illustrated by comparing the quantitative data from key studies.
| Compound | Concentration | Reported Effect on ACE2 Activity | Study Type | Reference |
| This compound | 50 µM | 2.5-fold maximal increase (Vmax) | In vitro enzymatic assay | |
| This compound | Various | No direct activation of recombinant human or mouse ACE2 | In vitro pharmacological studies | |
| This compound | Not applicable | Increased ACE2 and AT2 receptor expression in diabetic rat glomeruli | In vivo animal model | |
| Xanthenone (XNT) | Not specified | Dose-dependent increase in ACE2 activity | In vitro assays | |
| Xanthenone (XNT) | Various | No enhancement of ACE2 enzymatic activity | In vitro and ex vivo experiments | |
| BAR107 | Not specified | Comparable ACE2 activation to DIZE | In vitro pharmacological assays | |
| BAR708 | Not specified | Comparable ACE2 activation to DIZE | In vitro pharmacological assays |
Alternative and Emerging ACE2 Activators
The controversy surrounding this compound has spurred the search for other small molecule ACE2 activators.
-
Xanthenone (XNT): Similar to this compound, Xanthenone was identified as a potential ACE2 activator in early studies. However, its direct activating effect has also been questioned by subsequent research.
-
Ursodeoxycholic Acid Derivatives (BAR107 and BAR708): A 2021 study identified these compounds as potent ACE2 ligands and activators through a combination of in silico screening and in vitro assays. The study reported that their ACE2 activation was comparable to that observed with this compound in the initial positive studies.
-
Harpagoside: This iridoid glycoside has been suggested as a potential ACE2 activator with a higher binding affinity to ACE2 than this compound.
-
Food-Derived Peptides: Certain peptides derived from food sources, such as ovotransferrin and pea protein, have been shown to upregulate ACE2 transcription.
Signaling Pathways and Experimental Workflows
To better understand the context of ACE2 activation and the methods used to assess it, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The Renin-Angiotensin System (RAS) and the proposed (and debated) role of this compound in activating ACE2.
Caption: A generalized workflow for an in vitro fluorometric ACE2 activity assay.
Experimental Protocols
A common method to assess the direct activation of ACE2 by a compound is through an in vitro enzymatic assay using a fluorogenic substrate.
Protocol: In Vitro Fluorogenic ACE2 Activity Assay
This protocol is a synthesis of methodologies described in the literature.
1. Materials and Reagents:
-
Recombinant human ACE2
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)
-
Test compound (e.g., this compound aceturate) dissolved in an appropriate solvent (e.g., DMSO)
-
ACE2 inhibitor (e.g., MLN-4760) as a negative control
-
Black 96-well microplate
2. Procedure:
-
Reagent Preparation: Prepare stock solutions of the recombinant ACE2, fluorogenic substrate, test compound, and inhibitor. Create working dilutions in the assay buffer.
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the sample wells.
-
Add the vehicle control (e.g., DMSO) to the control wells.
-
Add the ACE2 inhibitor to the negative control wells.
-
-
Enzyme Addition: Add the diluted recombinant ACE2 to all wells except for the substrate blank wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Compare the reaction rates in the presence of the test compound to the vehicle control. An increase in the rate suggests activation, while a decrease suggests inhibition.
-
The activity in the presence of the specific inhibitor defines the ACE2-specific activity.
-
Conclusion
The potential of this compound as a direct ACE2 activator remains a contentious issue in the scientific community. While early findings were promising, subsequent rigorous pharmacological studies have cast doubt on this mechanism of action. Researchers investigating the therapeutic potential of this compound should be aware of this controversy and consider that its observed beneficial effects may be mediated through alternative pathways, such as the modulation of ACE2 expression or ACE2-independent mechanisms. The exploration of novel, validated ACE2 activators, such as certain bile acid derivatives, continues to be a promising avenue for the development of new therapeutics for a range of diseases. It is imperative that any claims of ACE2 activation are supported by robust and reproducible experimental data.
References
- 1. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diminazene Aceturate and Diminazene Diaceturate in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Diminazene, a diamidine compound, is a critical therapeutic agent in veterinary medicine for the treatment of protozoan infections such as babesiosis and trypanosomiasis. It is commercially available in two salt forms: this compound aceturate and this compound diaceturate. While both are used interchangeably in some contexts, subtle differences in their chemical properties, pharmacokinetics, and efficacy can have significant implications for clinical outcomes. This guide provides an objective comparison of these two forms, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.
Physicochemical Properties
The fundamental difference between the two forms lies in the counter-ion salt, which can influence properties such as solubility and stability. This compound diaceturate is the N-acetylglycinate salt formed from the reaction of this compound with two mole equivalents of N-acetylglycine.[1][2]
| Property | This compound Aceturate | This compound Diaceturate |
| Molecular Formula | C₁₄H₁₅N₇ · 2C₄H₇NO₃ | C₂₂H₂₉N₉O₆ |
| Molecular Weight | 515.5 g/mol | 515.53 g/mol |
| Appearance | Yellow solid | Orange to Dark Orange powder |
| Solubility | Soluble in water (14 parts at 20°C), slightly soluble in alcohol, very slightly soluble in ether and chloroform.[3] Soluble in DMSO (~15 mg/ml), ethanol (~5 mg/ml), and DMF (~10 mg/ml).[4] In PBS (pH 7.2), solubility is approximately 3 mg/ml.[4] | Soluble in DMSO. Soluble to 100 mM in water. |
| Stability | Stable solid. Aqueous solutions are not recommended for storage for more than one day. | Prone to degradation at acidic pH, following first-order kinetics. The degradation is temperature-dependent. |
Comparative Efficacy: A Head-to-Head Study
A key study directly compared the efficacy of this compound aceturate and this compound diaceturate in the treatment of babesiosis in horses.
| Parameter | This compound Aceturate | This compound Diaceturate |
| Efficacy in Horses | 90% | 80% |
| Dosage Used | 3.5 mg/kg body weight | Not specified in abstract |
| Route of Administration | Intramuscular | Intramuscular |
This study demonstrated a notable difference in clinical efficacy, with this compound aceturate showing a 10% higher success rate in treating equine babesiosis.
Experimental Protocols
Comparative Efficacy Study in Horses
Objective: To compare the therapeutic efficacy of this compound aceturate and this compound diaceturate against babesiosis in naturally infected horses.
Methodology:
-
Animal Selection: A total of 80 horses exhibiting clinical signs of babesiosis were selected. Infection was confirmed by blood smear examination.
-
Grouping: The horses were randomly divided into two groups of 40 animals each.
-
Group A: Treated with this compound diaceturate.
-
Group B: Treated with this compound aceturate.
-
-
Treatment: The respective drugs were administered intramuscularly.
-
Efficacy Assessment: Efficacy was determined based on the reversal of clinical signs and a negative blood smear for Babesia parasites.
Pharmacokinetics
| Parameter | This compound Aceturate (in Dogs) | This compound Diaceturate (in Cattle) |
| Route of Administration | Intramuscular (4.2 mg/kg) | Intramuscular (~3.5 mg/kg) |
| Time to Peak Plasma Conc. (Tmax) | 0.37 hours | 15 - 45 minutes |
| Peak Plasma Conc. (Cmax) | 1849 ± 268.7 ng/ml | 4.6 - 4.7 µg/ml |
| Elimination Half-life (t½β) | 5.31 ± 3.89 hours | Biphasic: 2 and 188 hours |
| Terminal Half-life | 27.5 ± 25.0 hours | - |
Note: Direct comparison of these values should be done with caution due to the different species and experimental conditions. However, both forms exhibit rapid absorption following intramuscular administration. The elimination of this compound diaceturate in cattle appears to be a more prolonged, biphasic process.
Mechanism of Action
The primary trypanocidal mechanism of this compound involves its binding to the kinetoplast DNA (kDNA) of the parasite. This interaction is non-intercalative and shows a preference for adenine-thymine rich regions, ultimately inhibiting DNA replication.
Beyond its direct anti-parasitic action, this compound aceturate has been shown to possess significant anti-inflammatory properties. It achieves this by downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF. This is not due to a change in the expression of Toll-like receptors (TLRs), but rather through the inhibition of key intracellular signaling pathways. Specifically, this compound aceturate has been observed to decrease the phosphorylation of:
-
Mitogen-Activated Protein Kinases (MAPKs): including ERK, p38, and JNK.
-
Signal Transducer and Activator of Transcription (STAT) proteins: including STAT1 and STAT3.
-
NF-κB p65 subunit.
By inhibiting these critical signaling molecules, this compound aceturate effectively dampens the host's inflammatory response to the infection.
Conclusion
Based on the available evidence, this compound aceturate demonstrates a higher clinical efficacy in treating equine babesiosis compared to this compound diaceturate. While both forms are rapidly absorbed, their pharmacokinetic profiles may differ, particularly in terms of elimination half-life. The underlying mechanism of action for the this compound base is consistent for both salts, targeting parasite DNA and modulating the host's inflammatory response. The choice between these two forms may depend on the target species, the specific pathogen, and desired pharmacokinetic properties. Further head-to-head comparative studies, particularly on pharmacokinetics and in vitro activity against a broader range of protozoa, would be invaluable for optimizing the clinical use of this essential veterinary drug.
References
Diminazene vs. Novel ACE2 Activators: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Angiotensin-Converting Enzyme 2 (ACE2) has emerged as a critical therapeutic target, not only for its role in cardiovascular regulation but also as the primary receptor for SARS-CoV-2 entry into host cells. This has spurred significant interest in the discovery and characterization of small molecules and peptides that can modulate its activity. This guide provides an objective in vitro comparison of the controversially reported ACE2 activator, Diminazene, with recently identified novel activators. All experimental data is presented to support a comprehensive evaluation of their performance.
In Vitro Performance of ACE2 Activators
The following table summarizes the quantitative data on the in vitro effects of this compound and a novel small-molecule ACE2 activator, H4, on ACE2 enzymatic activity. It is crucial to note that recent, detailed pharmacological studies have challenged the initial reports of this compound as a direct ACE2 activator, with evidence suggesting a lack of stimulatory effect and even inhibition at higher concentrations.[1][2] In contrast, novel activators like H4 have demonstrated a clear dose-dependent increase in ACE2 activity in cellular assays.[3]
| Compound | Assay System | Key Findings | Vmax (Maximal Velocity) | Km (Michaelis Constant) | Reference |
| This compound Aceturate (DIZE) | Recombinant human and mouse ACE2 with fluorogenic substrate | No activation of ACE2 was documented. At 50 μM, DIZE decreased the Vmax of human ACE2 by ~25%.[1] | Decreased | Increased | [1] |
| Novel Activator H4 | Calu-3 cells (human lung epithelial) | Dose-dependent enhancement of ACE2 activity, with a mid-effective concentration at 10-30 μg/mL and reaching a plateau around 50 μg/mL. The peak effect was observed approximately 12 hours after stimulation. | Not Reported | Not Reported |
Note on Peptide-Based Modulators: While some peptides have been investigated in the context of ACE2, their primary mechanism of action is often related to inhibiting the interaction between the SARS-CoV-2 spike protein and ACE2, rather than direct enzymatic activation of ACE2. Therefore, a direct comparison of their enzymatic activation potential with small molecules like this compound and H4 is not appropriate.
Experimental Protocols
In Vitro ACE2 Activity Assay (Fluorometric)
This protocol outlines a general procedure for measuring ACE2 activity in vitro using a fluorogenic substrate. This method is widely used to screen for and characterize ACE2 activators and inhibitors.
Materials:
-
Recombinant human or mouse ACE2 enzyme
-
ACE2 Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
Test compounds (this compound, novel activators) dissolved in an appropriate solvent (e.g., DMSO)
-
ACE2 specific inhibitor (e.g., MLN-4760 or DX600) for control experiments
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 320/400 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the recombinant ACE2 enzyme in pre-chilled ACE2 Assay Buffer.
-
Prepare serial dilutions of the test compounds and the ACE2 inhibitor in the assay buffer.
-
Prepare the fluorogenic ACE2 substrate in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the ACE2 enzyme solution.
-
Add the test compounds at various concentrations to the respective wells. For control wells, add the vehicle control (e.g., DMSO) and the specific ACE2 inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
-
To determine the effect of the test compounds, compare the reaction rates in the presence of the compounds to the vehicle control.
-
The specificity of the assay should be confirmed by the significant reduction in the reaction rate in the presence of the ACE2 inhibitor.
-
Visualizations
ACE2 Signaling Pathway in the Renin-Angiotensin System (RAS)
References
- 1. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, validation, and prodrug design of an ACE2 activator for treating bacterial infection-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Diminazene's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Diminazene Aceturate (DIZE) across various animal models, supported by experimental data. This compound, a diamidine compound, has long been used as a veterinary therapeutic, primarily against trypanosomiasis and babesiosis.[1][2] More recent research has unveiled its potent anti-inflammatory, cardioprotective, and other pleiotropic effects, expanding its potential therapeutic applications.[3][4] This document summarizes key findings, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and drug development.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound Aceturate observed in different animal models.
Table 1: Anti-parasitic Efficacy of this compound Aceturate
| Animal Model | Parasite | Dosage | Route of Administration | Efficacy | Reference(s) |
| Mice | Schistosoma mansoni (chronic) | 100 mg/kg | Intraperitoneal (i.p.) | 87.2% worm burden reduction | [5] |
| Mice | Schistosoma mansoni (chronic) | 400 mg/kg | Oral (p.o.) | 72.3% worm burden reduction | |
| Mice | Schistosoma mansoni (early) | 100 mg/kg | Intraperitoneal (i.p.) | Moderate worm burden reduction | |
| Rats | Trypanosoma brucei | 7.0 mg/kg (4 weekly doses) | Intraperitoneal (i.p.) | Complete parasite clearance and prevention of relapse | |
| Horses | Babesia caballi & Babesia equi | 3.5 mg/kg | Intramuscular (i.m.) | 90% efficacy | |
| Camels | Trypanosoma evansi | 2.5 mg/kg | Intramuscular (i.m.) | Effective parasite clearance |
Table 2: Anti-inflammatory Effects of this compound Aceturate in Mice
| Model | Parameter | Treatment | Effect | Reference(s) |
| T. congolense infected BALB/c mice | Serum IL-6 | Berenil (this compound) | Significant reduction | |
| T. congolense infected BALB/c mice | Serum TNF-α | Berenil (this compound) | Significant reduction | |
| T. congolense infected BALB/c mice | Serum IL-12 | Berenil (this compound) | Significant reduction | |
| T. congolense infected BALB/c mice | Serum IFN-γ | Berenil (this compound) | Significant reduction | |
| LPS-challenged BALB/c mice | Serum IL-6 | Berenil (this compound) | Significant reduction | |
| LPS-challenged BALB/c mice | Serum TNF-α | Berenil (this compound) | Significant reduction | |
| LPS-challenged C57BL/6 male mice | Splenic TNF synthesis | 2 mg/kg DIZE (i.p.) followed by 5 mg/kg LPS (i.p.) | Attenuation |
Table 3: Cardioprotective and Other Effects of this compound Aceturate
| Animal Model | Condition | Dosage | Key Findings | Reference(s) |
| Rats | Myocardial Infarction | 15 mg/kg/day (s.c.) | Reduced cardiac dysfunction, increased ACE2 mRNA | |
| Rats | Sepsis-induced Cardiomyopathy | Not specified | Mitigated cardiomyopathy, increased cardiac ACE2 expression | |
| Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | Not specified | Ameliorated colitis, activated ACE2/MasR expression | |
| Mice | Ethanol and Acetic Acid-induced Gastric Lesions | Not specified | Promoted gastric protection, decreased TNF and IL-6 | |
| apoE-Knockout Mice | Atherosclerosis | 30 mg/kg/day (in diet) | Stabilized atherosclerotic plaque, increased M2 macrophages |
Experimental Protocols
Anti-parasitic Activity in Schistosoma mansoni Infected Mice
-
Animal Model: Mice infected with either adult (chronic infection) or immature (early infection) S. mansoni worms.
-
Treatment:
-
For chronic infection (49 days post-infection), this compound Aceturate was administered as a single dose either intraperitoneally (10 to 100 mg/kg) or by oral gavage (100 to 400 mg/kg).
-
For early infection (21 days post-infection), this compound Aceturate was administered at the most effective doses determined from the chronic infection study (100 mg/kg i.p. and 400 mg/kg p.o.).
-
-
Evaluation:
-
Worm burden and egg production were quantified.
-
Liver and spleen pathology, as well as serum aminotransferase levels, were analyzed.
-
Anti-inflammatory Activity in Trypanosoma congolense Infected Mice
-
Animal Model: BALB/c and C57BL/6 mice infected intraperitoneally with T. congolense.
-
Treatment: Infected mice were treated with Berenil (this compound Aceturate) on day 5 post-infection.
-
Evaluation:
-
On day 8 post-infection (3 days after treatment), mice were sacrificed.
-
Blood samples were collected for serum cytokine analysis (IL-6, TNF, IL-12, and IFN-γ) by sandwich ELISA.
-
Splenocytes were isolated and stained for flow cytometric analysis of CD4, CD25, and Foxp3 expression.
-
Hepatic mononuclear cells were isolated to enrich for Kupffer cells (CD11b+), which were then cultured to measure spontaneous pro-inflammatory cytokine secretion by ELISA.
-
Cardioprotective Effects in a Rat Model of Myocardial Infarction
-
Animal Model: Rats subjected to myocardial infarction (MI).
-
Treatment: this compound Aceturate (15 mg/kg/day) was administered subcutaneously, starting 2 days before MI surgery and continuing throughout the study period.
-
Evaluation:
-
Cardiac function was assessed by measuring fractional shortening and contractility.
-
Ventricular hypertrophy was determined.
-
Cardiac mRNA levels of ACE and ACE2, and protein levels of AT1R and MasR were measured to evaluate the renin-angiotensin system.
-
Plasma ACE2 activity was also quantified.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound Aceturate
This compound Aceturate exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. It has been shown to downregulate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the production of pro-inflammatory cytokines.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow for Assessing Anti-inflammatory Effects in Mice
The following diagram illustrates a typical experimental workflow to evaluate the in vivo anti-inflammatory properties of this compound Aceturate.
Caption: Workflow for in vivo anti-inflammatory studies.
The Renin-Angiotensin System and this compound's Role
This compound Aceturate has been reported to activate Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the protective arm of the Renin-Angiotensin System (RAS). However, this mechanism is still a subject of debate. The diagram below illustrates the proposed mechanism of action.
Caption: this compound's proposed role in the RAS pathway.
References
- 1. 673. This compound (WHO Food Additives Series 25) [inchem.org]
- 2. interchemie.com [interchemie.com]
- 3. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound aceturate mitigates cardiomyopathy by interfering with renin-angiotensin system in a septic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
Diminazene Aceturate: A Critical Review of In Vitro Evidence Regarding Direct ACE2 Activation
A growing body of in vitro research challenges the widely accepted notion that diminazene aceturate (DIZE) directly activates angiotensin-converting enzyme 2 (ACE2). This comparison guide synthesizes key experimental findings from studies that refute this claim, presenting the data, methodologies, and signaling pathway perspectives for researchers, scientists, and drug development professionals.
Initially hailed as a promising small-molecule activator of ACE2, this compound has been used extensively in experimental models to explore the therapeutic potential of upregulating the protective arm of the renin-angiotensin system. However, recent rigorous in vitro pharmacological studies have failed to reproduce the original findings, suggesting that the beneficial effects of this compound may be mediated through alternative, ACE2-independent mechanisms. This guide provides an objective comparison of the evidence.
Quantitative Data Summary: In Vitro Studies on this compound and ACE2 Activity
The following table summarizes the key quantitative findings from in vitro studies investigating the direct effect of this compound on ACE2 activity. The data consistently demonstrates a lack of direct activation across various experimental conditions.
| Study | Enzyme Source | Substrate | This compound Concentration | Observed Effect on ACE2 Activity |
| Karamyan et al. (2022)[1][2][3] | Recombinant Human and Mouse ACE2 | Fluorogenic Substrate (Mca-APK-Dnp) | 10 µM and 50 µM | No significant activation was documented.[1][2] |
| Karamyan et al. (2022) | Recombinant Human ACE2 | Angiotensin II (Endogenous Substrate) | Various concentrations | Failed to enhance the hydrolysis of Angiotensin II. |
| Haber et al. (2014) | Recombinant ACE2 | Fluorogenic Substrate & Angiotensin II | Not specified in abstract | Did not document activation of the peptidase. |
| Haber et al. (2014) | Mouse and Rat Kidney Lysates | Not specified in abstract | Not specified in abstract | Did not observe enhanced activity of ACE2. |
| Bennion et al. (2015) | Recombinant ACE2 | Not specified in abstract | Not specified in abstract | Failed to document enhanced activity. |
| Bennion et al. (2015) | Rat Cerebral Cortical Lysates | Not specified in abstract | Not specified in abstract | Failed to document enhanced activity. |
Experimental Protocols
The following are detailed methodologies from key studies that have investigated the direct interaction between this compound and ACE2 in vitro.
Fluorogenic Substrate Hydrolysis Assay (Karamyan et al., 2022)
-
Objective: To measure the effect of this compound on the catalytic activity of ACE2 using a synthetic fluorogenic substrate.
-
Enzyme: Recombinant human and mouse ACE2.
-
Substrate: Mca-APK-Dnp (a fluorogenic substrate for ACE2).
-
Assay Buffer: Experiments were conducted in both the buffer conditions imitating the original report and a more physiologically relevant artificial cerebrospinal fluid (aCSF).
-
Procedure:
-
Recombinant ACE2 was pre-incubated with varying concentrations of this compound aceturate (e.g., 10 µM and 50 µM) for 10 minutes at 37°C.
-
The reaction was initiated by adding the fluorogenic substrate.
-
The rate of substrate hydrolysis was measured by monitoring the increase in fluorescence over time.
-
-
Controls:
-
Positive Control: The known ACE2 activator NaCl was used to confirm assay validity.
-
Negative Control: The well-characterized ACE2 inhibitors DX600 and MLN4760 were used to confirm the identity and activity of the recombinant ACE2.
-
Endogenous Substrate (Angiotensin II) Hydrolysis Assay (Karamyan et al., 2022)
-
Objective: To determine if this compound enhances the cleavage of the natural ACE2 substrate, Angiotensin II.
-
Enzyme: Recombinant human ACE2.
-
Substrate: Angiotensin II.
-
Procedure:
-
Recombinant ACE2 was incubated with Angiotensin II in the presence and absence of this compound.
-
The reaction products (Angiotensin 1-7) were quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Rationale: This assay provides a more physiologically relevant assessment of ACE2 activity compared to synthetic substrates. The failure of this compound to enhance Angiotensin II hydrolysis strongly argues against its role as a direct activator.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of the renin-angiotensin system and the typical workflow of an in vitro experiment designed to test for direct ACE2 activation.
Caption: The Renin-Angiotensin System and the disputed role of this compound.
References
- 1. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Combination Therapy of Diminazene Aceturate with Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate (DIZE), a drug historically used for treating trypanosomiasis, is gaining significant attention for its potent anti-inflammatory properties.[1] Recent research has illuminated its mechanism of action as an activator of the Angiotensin-Converting Enzyme 2 (ACE2), a critical component of the renin-angiotensin system's protective axis.[2] This activation triggers a cascade of anti-inflammatory effects, making DIZE a compelling candidate for combination therapy with traditional anti-inflammatory drugs. This guide provides a comparative analysis of DIZE in combination with various anti-inflammatory agents, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.
Combination Therapy with Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
NSAIDs are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The combination of DIZE with NSAIDs presents a promising strategy, potentially offering synergistic effects by targeting different inflammatory pathways.
This compound Aceturate and Piroxicam
A study on experimental trypanosomiasis in mice and rabbits demonstrated the efficacy of combining low doses of DIZE with the NSAID piroxicam.[3] This combination resulted in a permanent cure, whereas DIZE in combination with another NSAID, pirprofen, was ineffective.[3]
Table 1: Efficacy of this compound Aceturate and Piroxicam Combination in Trypanosoma brucei Infection [3]
| Treatment Group (Mice) | Dosage | Outcome |
| This compound (Low Dose) + Piroxicam | DIZE: 2 mg/kg, Piroxicam: 0.6 mg/kg | Permanent Cure |
| This compound (Low Dose) + Piroxicam | DIZE: 1 mg/kg, Piroxicam: 0.6 mg/kg | Permanent Cure |
| This compound (Low Dose) + Pirprofen | DIZE: Low Dose | Died within 3-4 days |
| Treatment Group (Rabbits) | Dosage | Outcome |
| This compound (Low Dose) + Piroxicam | DIZE: 1 mg/kg, Piroxicam: 0.6 mg/kg | Permanent Cure |
Potential Combinations with Other NSAIDs (Indomethacin and Meloxicam)
While direct experimental studies on the combination of DIZE with indomethacin or meloxicam are limited, their distinct mechanisms of action suggest a strong potential for synergistic anti-inflammatory effects. Indomethacin is a potent non-selective COX inhibitor, while meloxicam shows a preference for COX-2. Combining these with DIZE could offer a multi-pronged approach: DIZE would activate the ACE2 protective pathway and inhibit NF-κB and MAPK signaling, while the NSAID would simultaneously block the production of prostaglandins. This dual approach could potentially lead to enhanced efficacy at lower doses, thereby reducing the risk of side effects associated with long-term NSAID use.
Combination Therapy with Other Anti-inflammatory Agents
This compound Aceturate and Hyaluronic Acid in Osteoarthritis
A comprehensive study in a rat model of osteoarthritis (OA) induced by monosodium iodoacetate (MIA) investigated the combination of DIZE with hyaluronic acid (HYAL), a compound known for its anti-inflammatory and chondroprotective effects. The combination therapy demonstrated superior efficacy in improving motor function, reducing pain, and mitigating inflammation and oxidative stress markers compared to either treatment alone.
Table 2: Effects of this compound Aceturate and Hyaluronic Acid on Motor Function in an Osteoarthritis Rat Model
| Treatment Group | Rotarod Performance (% Change from Day 0) |
| Osteoarthritis (OA) Control | 66.19% |
| Hyaluronic Acid (HYAL) | 12.5% |
| This compound Aceturate (DIZE) | 10.30% |
| HYAL + DIZE | 4.167% |
Table 3: Effects of this compound Aceturate and Hyaluronic Acid on Biochemical Markers in Knee Tissue of Osteoarthritic Rats
| Parameter | Osteoarthritis (OA) Control | Hyaluronic Acid (HYAL) | This compound Aceturate (DIZE) | HYAL + DIZE |
| RAS Components | ||||
| ACE1 | Increased | Decreased | Decreased | More Significantly Decreased |
| ACE2 | Increased | Increased | Increased | More Significantly Increased |
| Angiotensin II | Increased | Decreased | Decreased | More Significantly Decreased |
| Angiotensin 1-7 | Decreased | Increased | Increased | More Significantly Increased |
| Mas Receptor | Decreased | Increased | Increased | Increased |
| Inflammatory Markers | ||||
| TNF-α | Increased | Decreased | Decreased | More Significantly Decreased |
| MMP-13 | Increased | Decreased | Decreased | More Significantly Decreased |
| Oxidative Stress Markers | ||||
| TGF-β1 | Increased | Decreased | Decreased | More Significantly Decreased |
| NOX-4 | Increased | Decreased | Decreased | Decreased |
This compound Aceturate and Corticosteroids (Dexamethasone)
Direct experimental data on the synergistic anti-inflammatory effects of combining DIZE and dexamethasone is sparse. However, a study on endotoxin-induced uveitis in rats compared the topical application of DIZE to dexamethasone, a potent corticosteroid. Both treatments were effective in reducing clinical signs of inflammation, with dexamethasone showing a stronger effect.
Another study in rats with trypanosomiasis included a group treated with a combination of DIZE, lithium chloride, and dexamethasone. This group showed no signs of inflammatory reaction in the brain histopathology. However, due to the presence of a third agent, it is difficult to isolate the specific interaction between DIZE and dexamethasone.
Table 4: Comparison of Topical this compound Aceturate and Dexamethasone in Endotoxin-Induced Uveitis in Rats
| Treatment Group | Clinical Score | Total Protein in Aqueous Humor (mg/ml) | TNF-α in Aqueous Humor (pg/ml) | IL-6 in Aqueous Humor (pg/ml) |
| Control | 0 | 2.7 ± 0.5 | 11.2 ± 2.1 | 10.5 ± 1.9 |
| LPS-induced Uveitis | 3.12 ± 0.83 | 40.2 ± 2.3 | 245.3 ± 25.4 | 210.7 ± 21.3 |
| 0.1% DIZE + LPS | 2.12 ± 0.35 | 29.1 ± 3.2 | 150.1 ± 18.9 | 135.2 ± 15.8 |
| 0.1% Dexamethasone + LPS | 1.75 ± 0.46 | 14.4 ± 2.4 | 105.6 ± 12.7 | 98.4 ± 11.6 |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound aceturate are primarily mediated through the activation of the ACE2/Angiotensin-(1-7)/Mas receptor axis, which in turn downregulates pro-inflammatory signaling pathways such as NF-κB and MAPK.
Caption: ACE2/Ang-(1-7)/MasR signaling pathway activated by this compound aceturate.
Caption: Inhibition of NF-κB and MAPK pathways by this compound aceturate.
Caption: General experimental workflow for in vivo inflammation studies.
Experimental Protocols
Induction and Treatment of Osteoarthritis in a Rat Model (adapted from Habib et al., 2023)
-
Animal Model: Adult male Wistar rats.
-
Induction of Osteoarthritis: A single intra-articular injection of monosodium iodoacetate (MIA) (3 mg/kg) into the knee joint.
-
Treatment Groups:
-
Control (no MIA induction)
-
Osteoarthritis (OA) control (MIA induction, saline treatment)
-
Hyaluronic Acid (HYAL) group (MIA induction, weekly intra-articular injection of 50 μL of 10 mg/mL HYAL)
-
This compound Aceturate (DIZE) group (MIA induction, daily oral administration of 15 mg/kg DIZE)
-
Combination group (MIA induction, both HYAL and DIZE treatments as above)
-
-
Treatment Duration: 21 days.
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance.
-
Knee Bend Test: To evaluate pain by scoring vocalization upon maximal flexion and extension.
-
Knee Swelling: Measured using a caliper.
-
-
Biochemical Analysis (from knee joint homogenate):
-
ELISA: Measurement of ACE1, ACE2, Angiotensin II, Angiotensin 1-7, TGF-β1, NOX-4, TNF-α, MMP-13, and Mas Receptor levels.
-
-
Radiological and Histopathological Examination: X-ray imaging and histological staining of the knee joint to assess joint space narrowing, cartilage degeneration, and inflammation.
Treatment of Experimental Trypanosomiasis (adapted from Abatan, 1991)
-
Animal Models: Mice and rabbits.
-
Infection: Experimental infection with Trypanosoma brucei.
-
Treatment Groups:
-
This compound aceturate (low doses of 1 mg/kg or 2 mg/kg)
-
Piroxicam (0.6 mg/kg)
-
Pirprofen
-
Combinations of DIZE with either piroxicam or pirprofen.
-
-
Evaluation: Monitoring of parasitemia and survival to determine cure rates.
Conclusion
The available evidence strongly suggests that this compound aceturate, through its unique mechanism of activating the protective ACE2 axis, holds significant promise as a component of combination therapy for inflammatory conditions. The synergistic effects observed with hyaluronic acid in a preclinical model of osteoarthritis are particularly compelling. While direct experimental data for combinations with a wider range of NSAIDs and corticosteroids is still needed, the complementary mechanisms of action provide a strong rationale for their investigation. Future research should focus on elucidating the optimal dosage and therapeutic applications for such combination therapies, potentially paving the way for more effective and safer treatments for a variety of inflammatory diseases.
References
- 1. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyaluronic acid/diminazene aceturate combination ameliorates osteoarthritic anomalies in a rodent model: a role of the ACE2/Ang1-7/MasR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-head comparison of Diminazene and suramin for trypanosomiasis
A Comprehensive Guide for Researchers and Drug Development Professionals
In the ongoing battle against trypanosomiasis, a group of devastating parasitic diseases affecting both humans and animals, the choice of chemotherapeutic agents remains a critical determinant of treatment success. Among the limited arsenal of available drugs, Diminazene aceturate and Suramin have long been cornerstones of therapy. This guide provides a detailed head-to-head comparison of these two compounds, presenting experimental data on their efficacy, mechanisms of action, pharmacokinetics, and toxicity to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Performance Indicators
| Feature | This compound Aceturate | Suramin |
| Primary Use | Animal African Trypanosomiasis (AAT), particularly in cattle, sheep, and goats.[1] | Human African Trypanosomiasis (HAT), specifically the hemolymphatic stage of Trypanosoma brucei rhodesiense, and T. evansi infections in camels.[2] |
| Primary Trypanocidal Mechanism | Binds to and disrupts kinetoplast DNA (kDNA) in trypanosomes.[3] | Polypharmacological; inhibits multiple enzymes, including those in the glycolytic pathway, and interacts with the RuvBL1 DNA helicase.[4][5] |
| Host-Modulating Effects | Potent anti-inflammatory properties; downregulates proinflammatory cytokine production by inhibiting MAPK, STAT, and NF-κB signaling pathways. | Inhibits various host enzymes and growth factor signaling pathways. |
| Administration Route | Intramuscular or intravenous injection. | Intravenous injection. |
| Blood-Brain Barrier Penetration | Poor. | Does not cross the blood-brain barrier. |
| Reported Resistance | Widespread resistance reported in various regions. | Resistance has been reported in animal trypanosomiasis. |
Efficacy in Preclinical Models
Both this compound and Suramin have demonstrated efficacy in murine models of trypanosomiasis, although dosing and outcomes can vary depending on the Trypanosoma species and strain.
| Parameter | This compound Aceturate | Suramin |
| Animal Model | Swiss Albino Mice | Swiss Webstar Mice |
| Trypanosome Strain | Trypanosoma evansi | Trypanosoma evansi (local isolate) |
| Dosage Regimen | Single intraperitoneal or intramuscular doses of 10 and 20 mg/kg resulted in complete elimination of the parasite. A single dose of 3.5 mg/kg was less effective. In another study, a standard dose of 3.5 mg/kg led to relapse, while a double dose of 7 mg/kg was curative. | A single intraperitoneal dose of 10.0 mg/kg resulted in the clearance of parasitemia by the second day of treatment. |
| Observed Outcome | Complete parasite elimination at higher doses. | 100% cure rate with no detectable toxic effects at the tested dose. |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Suramin differ significantly, particularly in their absorption and elimination half-lives.
| Parameter | This compound Aceturate (in Dogs) | Suramin (in Humans) |
| Administration | Intramuscular (4.2 mg/kg) | Intravenous (10-20 mg/kg) |
| Cmax (Peak Plasma Concentration) | 1849 ± 268.7 ng/ml | 161 - 328 µg/mL |
| Tmax (Time to Peak Concentration) | 0.37 h | Not applicable (IV) |
| Elimination Half-life (t½) | 5.31 ± 3.89 h (initial phase) | ~48 days (range 28-105 days) |
| Clearance | Not specified | 18.7 - 51.5 mL/h |
| Protein Binding | High (in plasma) | ~99.7% (to plasma proteins) |
Note: Direct comparative pharmacokinetic studies in the same species and under identical conditions are limited. The data presented is from different species and should be interpreted with caution.
Toxicity and Safety Profile
Both drugs exhibit considerable toxicity, a significant limiting factor in their clinical utility.
| Parameter | This compound Aceturate | Suramin |
| LD50 (Mice) | Subcutaneous: 258 mg/kg. Oral: Category 4 (300 < LD50 ≤ 2000 mg/kg) or Category 3 (50 < LD50 ≤ 300 mg/kg) depending on the prediction model. | Intraperitoneal: 750 mg/kg. |
| Observed Adverse Effects in Animals | Central nervous system effects (uncoordinated gait, tactile hyperesthesia) at high doses in mice. In dogs, cattle, and donkeys, intramuscular doses of 7-35 mg/kg/day can produce neurological signs with cerebellar hemorrhages and edema. Hepatotoxicity has also been reported in dogs and camels. | In mice, a single intraperitoneal injection of 250 mg/kg can induce a sensory axonal-demyelinating polyneuropathy. |
| Observed Adverse Effects in Humans | Limited data due to primary veterinary use. | Common side effects include nausea, vomiting, diarrhea, and skin rashes. More severe effects can include kidney damage and neurological symptoms. |
Mechanisms of Action
The trypanocidal and physiological effects of this compound and Suramin are mediated through distinct molecular pathways.
This compound Aceturate: DNA Binding and Host Immune Modulation
This compound's primary mechanism against trypanosomes is its ability to bind to the kinetoplast DNA (kDNA), the mitochondrial DNA of the parasite. This binding is non-intercalative and shows a preference for adenine-thymine rich regions, leading to the disruption of kDNA replication and function.
Beyond its direct effect on the parasite, this compound has significant immunomodulatory effects on the host. It has been shown to suppress the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α. This is achieved by inhibiting the phosphorylation of key signaling proteins in the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB) pathways.
Suramin: A Multi-Targeted Approach
Suramin's mechanism of action is complex and not fully elucidated, reflecting its polypharmacological nature. It is known to inhibit a wide range of enzymes in both the parasite and the host.
A key target in trypanosomes is the glycolytic pathway, which is essential for energy production in the parasite's bloodstream form. Suramin has been shown to inhibit several glycolytic enzymes, including pyruvate kinase, thereby disrupting ATP synthesis.
More recently, a DNA helicase of the pontin/ruvB-like 1 family, TbRuvBL1, has been identified as another target of Suramin. This helicase is part of a predicted heterohexameric complex with RuvBL2 and is essential for cytokinesis in trypanosomes. Mutations in the T. brucei RuvBL1 gene have been linked to Suramin resistance, suggesting that the drug's interaction with this complex is a critical aspect of its trypanocidal activity.
Experimental Protocols
In Vivo Efficacy Assessment in a Murine Model
A common experimental design to evaluate the in vivo efficacy of trypanocidal drugs involves the use of a mouse model.
-
Animal Model: Swiss albino or other susceptible mouse strains are typically used.
-
Parasite Strain: A well-characterized strain of Trypanosoma, such as T. evansi or T. brucei, is used for infection.
-
Infection: Mice are infected intraperitoneally with a specific number of parasites (e.g., 10^3 to 10^5 trypanosomes).
-
Monitoring Parasitemia: The level of parasitemia is monitored daily or at regular intervals by examining a drop of tail blood under a microscope.
-
Drug Administration: Once a consistent level of parasitemia is established (typically a few days post-infection), the test compounds (this compound or Suramin) are administered via the appropriate route (e.g., intraperitoneal, intramuscular, or intravenous) at various doses.
-
Assessment of Efficacy: The primary endpoint is the clearance of parasites from the blood. Mice are monitored for a defined period (e.g., 30-60 days) post-treatment to check for relapse of parasitemia, which would indicate treatment failure. Curative doses are defined as the lowest dose that results in complete and permanent clearance of parasites.
In Vitro Drug Susceptibility Assay
In vitro assays are crucial for determining the direct activity of compounds on the parasites and for screening for drug resistance.
-
Parasite Culture: Bloodstream forms of Trypanosoma are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium supplemented with serum) at 37°C in a 5% CO2 atmosphere.
-
Drug Preparation: Stock solutions of this compound and Suramin are prepared and serially diluted to achieve a range of final concentrations for testing.
-
Assay Setup: The assay is typically performed in 96-well plates. A defined number of parasites (e.g., 1 x 10^4 cells/mL) are added to each well containing the different drug concentrations.
-
Incubation: The plates are incubated for a set period, usually 48 to 72 hours.
-
Viability Assessment: Parasite viability is assessed using a colorimetric or fluorometric method. A common method is the Alamar Blue (resazurin) assay, where metabolically active parasites reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The fluorescence is then measured to quantify parasite survival.
-
Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%.
Conclusion
This compound aceturate and Suramin remain important, albeit imperfect, tools in the treatment of trypanosomiasis. This compound is a potent trypanocide with a clear mechanism of action on the parasite's kDNA and a notable anti-inflammatory effect on the host. However, its utility is hampered by widespread drug resistance. Suramin, with its complex, multi-targeted mechanism, has a broader spectrum of activity and has been a mainstay in human medicine for the early stage of T. b. rhodesiense infections. Its significant toxicity and long half-life, however, necessitate careful management.
For researchers and drug development professionals, understanding the distinct profiles of these two drugs is crucial. The development of new trypanocidal agents could be inspired by the mechanisms of these established drugs, aiming to enhance efficacy, overcome resistance, and improve the safety profile. Further research into the signaling pathways affected by these compounds may also reveal new targets for therapeutic intervention in trypanosomiasis and potentially other inflammatory and proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Distribution of Suramin, an Antitrypanosomal Drug, across the Blood-Brain and Blood-Cerebrospinal Fluid Interfaces in Wild-Type and P-Glycoprotein Transporter-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Downstream Signaling Pathways of Diminazene Aceturate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diminazene aceturate (DIZE), a compound historically used as a veterinary trypanocidal agent, has garnered significant interest for its potential therapeutic effects in a range of diseases, including cardiovascular and inflammatory conditions.[1][2] The primary mechanism often attributed to DIZE's beneficial effects is the activation of Angiotensin-Converting Enzyme 2 (ACE2), a key component of the Renin-Angiotensin System (RAS).[3][4] However, this proposed mechanism is not without controversy, with some studies challenging the direct activation of ACE2 by DIZE.[5] This guide provides a comparative overview of DIZE's effects on downstream signaling pathways, presents supporting experimental data, and details protocols for validation, offering a critical perspective for researchers in the field.
The Renin-Angiotensin System (RAS) and this compound's Proposed Role
The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. It consists of two main axes: the classical, or deleterious, axis (ACE/Angiotensin II/AT1R) and the protective axis (ACE2/Angiotensin-(1-7)/MasR). Angiotensin-Converting Enzyme (ACE) cleaves Angiotensin I to produce Angiotensin II (Ang II), a potent vasoconstrictor that promotes inflammation and fibrosis through the Angiotensin II Type 1 Receptor (AT1R). Conversely, ACE2 degrades Ang II into Angiotensin-(1-7) [Ang-(1-7)], which exerts vasodilatory, anti-inflammatory, and anti-fibrotic effects via the Mas receptor (MasR).
This compound is frequently reported to shift the balance of the RAS towards the protective axis by activating ACE2. This activation leads to increased levels of Ang-(1-7) and reduced Ang II signaling, which is thought to underlie its therapeutic benefits.
Alternative Modulators of the Renin-Angiotensin System
Several other molecules are used to modulate the RAS, providing a basis for comparison with DIZE.
-
Recombinant Human ACE2 (rhACE2): A direct protein therapeutic that supplements endogenous ACE2 activity.
-
Xanthenone (XNT) and Bile Acid Derivatives: Other small molecules reported to activate ACE2.
-
Angiotensin Receptor Blockers (ARBs): These drugs block the AT1R, thereby inhibiting the deleterious effects of Ang II.
-
ACE Inhibitors (ACEis): These drugs inhibit the production of Ang II by blocking ACE.
A key point of contention is that while DIZE is widely used as an experimental ACE2 activator, some in vitro studies have failed to demonstrate direct enzymatic activation. This suggests that DIZE's effects may be indirect or mediated by alternative mechanisms. Researchers should, therefore, approach the "ACE2 activator" label with a degree of caution and rigorously validate the pathway in their specific experimental models.
Downstream Signaling Beyond the Renin-Angiotensin System
In addition to its effects on the RAS, DIZE has been shown to modulate key inflammatory signaling pathways. It has been reported to downregulate the phosphorylation of:
-
Mitogen-Activated Protein Kinases (MAPKs): Including ERK, p38, and JNK.
-
Signal Transducer and Activator of Transcription (STAT) proteins: Including STAT1 and STAT3.
-
NF-κB p65 subunit: A central regulator of inflammatory gene expression.
This broad anti-inflammatory profile may contribute significantly to its therapeutic effects, independent of or in concert with its modulation of the RAS.
Comparative Data on Pathway Modulation
The following tables summarize quantitative data from studies investigating the effects of this compound on key components of the RAS and downstream functional outcomes.
Table 1: Effect of this compound on RAS Components
| Parameter | Model | Treatment | Fold Change/Effect | Reference |
| ACE2 mRNA | Rat Myocardial Infarction | DIZE | ~2-fold increase | |
| ACE2 Activity | Rat Myocardial Infarction | DIZE | ~2.5-fold increase | |
| ACE mRNA | Rat Myocardial Infarction | DIZE | Decrease | |
| AT1R Protein | Rat Myocardial Infarction | DIZE | Significant inhibition of MI-induced increase | |
| Plasma Ang-(1-7) | Mouse Model | DIZE | Increase | |
| Myocardial Ang-(1-7) | Rat Sepsis Model | DIZE | Reversal of sepsis-induced decrease |
Table 2: Functional Outcomes of this compound Treatment in Preclinical Models
| Parameter | Model | Treatment | Outcome | Reference |
| Cardiac Fractional Shortening | Rat Myocardial Infarction | DIZE | 89% attenuation of MI-induced decrease | |
| Cardiac Contractility (dP/dtmax) | Rat Myocardial Infarction | DIZE | 92% improvement | |
| Ventricular Hypertrophy | Rat Myocardial Infarction | DIZE | 18% reversal | |
| Serum BUN and Creatinine | Rat Renal Ischemia/Reperfusion (Male) | DIZE | Significant decrease |
Experimental Protocols for Pathway Validation
Validating the effects of a compound like this compound on these signaling pathways requires a multi-pronged approach. Below are detailed methodologies for key experiments.
ACE2 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of ACE2 in cell lysates or tissue homogenates.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by active ACE2, leading to a measurable increase in fluorescence.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well microplate, add the sample (e.g., 10-50 µg of total protein) to each well.
-
Controls: Include a negative control (no sample), a positive control (recombinant ACE2), and a sample with a specific ACE2 inhibitor (e.g., MLN-4760) to confirm specificity.
-
Substrate Addition: Add the fluorogenic ACE2 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate ACE2 activity by subtracting the background fluorescence and normalizing to the protein concentration. Compare the activity in treated versus untreated samples.
Western Blotting for Signaling Proteins
This technique is used to quantify the expression levels of key proteins in the signaling pathways.
Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the concentration.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., ACE2, AT1R, MasR, phospho-p38, phospho-STAT3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for Gene Expression
qPCR is used to measure the mRNA expression levels of genes of interest.
Principle: The amount of a specific mRNA in a sample is quantified by reverse transcribing it into cDNA and then amplifying the cDNA in a real-time PCR reaction using gene-specific primers and a fluorescent dye.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate with the cDNA template, gene-specific primers for the target gene (e.g., ACE2, ACE) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.
-
PCR Amplification: Run the qPCR reaction in a real-time PCR cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures involved in validating the effects of this compound.
Caption: The Renin-Angiotensin System and the proposed mechanism of this compound.
Caption: this compound's inhibitory effect on pro-inflammatory signaling pathways.
Caption: General experimental workflow for validating this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The potential actions of angiotensin-converting enzyme II (ACE2) activator this compound aceturate (DIZE) in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound aceturate enhances angiotensin-converting enzyme 2 activity and attenuates ischemia-induced cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Diminazene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Diminazene, a trypanocidal agent. The following procedures integrate regulatory compliance with scientifically-backed chemical degradation methods to offer a comprehensive operational plan.
General Disposal and Handling Procedures
All waste containing this compound must be managed in strict accordanceance with local, state, and federal regulations.[1][2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all applicable guidelines.
Key Handling and Storage Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.[3][4]
-
Ventilation: Use this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[3]
-
Storage: Store this compound in a cool, well-ventilated, and locked-up area, away from direct sunlight and ignition sources. Keep containers tightly sealed.
-
Spill Management: In case of a spill, avoid generating dust. For minor spills, use dry clean-up procedures and place the material in a suitable, labeled container for disposal. For major spills, evacuate the area and alert emergency responders.
Standard Disposal Options:
The primary methods for the disposal of this compound waste, as recommended by safety data sheets, include:
-
Licensed Waste Disposal: The most common and recommended method is to dispose of this compound waste through a licensed and approved waste disposal company.
-
Incineration: Incineration in a licensed facility, potentially after mixing with a suitable combustible material, is another approved disposal method.
-
Landfill: Burial in a licensed landfill is also a possibility, though less common for chemical waste from laboratories.
Container Disposal:
Empty containers that held this compound should be decontaminated. It is prudent to treat rinsate from these containers as hazardous waste. Do not reuse empty containers. Dispose of them as unused product in accordance with regulations.
Experimental Protocol: Chemical Degradation of this compound Waste
For small quantities of aqueous this compound waste, chemical degradation prior to collection by a waste disposal service can be an effective practice. Scientific literature indicates that this compound is susceptible to hydrolysis and degradation, particularly in acidic conditions. The triazene linker in the this compound molecule is prone to cleavage under these conditions.
This protocol is based on the principle of acid-catalyzed hydrolysis to break down the this compound molecule.
Objective: To degrade this compound in aqueous waste streams into less harmful compounds before final disposal.
Materials:
-
Aqueous waste containing this compound
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (lab coat, safety glasses, acid-resistant gloves)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Acidification: Place the aqueous this compound waste in a suitable container on a stir plate. While stirring, slowly add 1 M HCl to the solution.
-
pH Adjustment: Monitor the pH of the solution using pH strips or a pH meter. Continue adding acid until the pH is between 1.75 and 3.0.
-
Degradation: Cover the container and allow the solution to stir at room temperature. The degradation time will depend on the pH. Based on available data, a pH of 1.75 will result in a half-life of approximately 1.5 minutes, while a pH of 3.0 will have a half-life of about 35 minutes. To ensure complete degradation, it is recommended to let the reaction proceed for at least 10 half-lives.
-
Neutralization: After the recommended degradation time, slowly add sodium bicarbonate to the solution to neutralize the acid. Monitor the pH until it is between 6.0 and 8.0. Be cautious as the addition of bicarbonate to acid will generate carbon dioxide gas.
-
Final Disposal: The neutralized, degraded solution should be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department or a licensed waste disposal contractor.
Quantitative Data on this compound Degradation
The following table summarizes the stability of this compound at different pH levels, as reported in the scientific literature. This data is critical for planning the chemical degradation protocol.
| pH | Half-life (t½) at 37°C |
| 1.75 | 1.5 minutes |
| 3.0 | 35 minutes |
Data sourced from Campbell et al., 2004.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safe Handling and Disposal of Diminazene: A Procedural Guide
Diminazene, an aromatic diamidine compound, is utilized in research as an anti-trypanosomal agent and an activator of angiotensin-converting enzyme 2 (ACE2).[1] While some safety data sheets (SDS) classify this compound aceturate as a non-hazardous substance, others indicate it can be harmful if swallowed or in contact with skin, cause serious eye irritation, and may lead to respiratory irritation.[2][3][4] One formulation containing this compound has been shown to cause skin irritation and potential damage to the brain with single or repeated oral exposure.[5] Given these potential risks, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols when handling this compound.
This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Exposure Data
It is crucial to be aware of the toxicological profile of this compound. The following table summarizes key toxicity data.
| Hazard Classification | Data | Species |
| Acute Toxicity (Oral) | Harmful if swallowed | - |
| Acute Toxicity (Dermal) | Harmful in contact with skin | - |
| Eye Irritation | Causes serious eye irritation | - |
| Respiratory Irritation | May cause respiratory irritation | - |
| Target Organ Toxicity | Causes damage to the brain through prolonged or repeated exposure if swallowed | - |
| Lethal Dose 50 (LD50) | 663 mg/kg (Subcutaneous) | Rat |
| Lethal Dose 50 (LD50) | 258 mg/kg (Subcutaneous) | Mouse |
| Lethal Dose 50 (LD50) | 300 mg/kg (Subcutaneous) | Mammal |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form.
| Body Part | Required PPE | Specifications |
| Eye/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn over goggles, especially during mixing or when there is a splash risk. |
| Hands | Chemical-Resistant Gloves | Wear chemical-impermeable gloves. Nitrile or neoprene gloves are recommended. |
| Body | Protective Clothing | A lab coat or chemical-resistant coveralls should be worn. Work clothes should be laundered separately from other clothing. |
| Respiratory | Dust Respirator / Ventilation | Use in a well-ventilated area. For weighing or handling the powder, a NIOSH-approved dust respirator or a full-face respirator should be used if ventilation is inadequate or irritation occurs. |
| Feet | Closed-Toe Shoes | Chemical-resistant boots or shoe covers should be used in areas with a high risk of spills. |
Step-by-Step Handling Protocol
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.
-
Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.
-
Solution Preparation: this compound is a yellow, odorless powder. Stock solutions can be prepared by dissolving the solid in organic solvents like DMSO or ethanol. Aqueous solutions can be made using buffers like PBS (pH 7.2), but it is recommended not to store aqueous solutions for more than one day.
Handling Procedures:
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: When weighing the solid powder, do so within a fume hood or a ventilated balance enclosure to prevent dust generation.
-
Transferring: Use appropriate tools (spatulas, etc.) to handle the powder. Avoid creating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
Storage
-
Keep containers tightly sealed when not in use.
-
Store in a locked, secure location.
-
Avoid physical damage to containers and store away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Plan
Spill Response
Immediate and correct response to a spill is critical to prevent exposure.
-
Minor Spills (Powder):
-
Alert personnel in the immediate area and restrict access.
-
Wearing full PPE (including respiratory protection), gently cover the spill.
-
Dampen the powder with water to prevent it from becoming airborne.
-
Use dry clean-up procedures. Carefully sweep or vacuum the material. The vacuum must be fitted with a HEPA filter.
-
Place the collected waste into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Prevent the spill from entering drains or waterways.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention. |
| Skin Contact | Immediately flush the affected skin and hair with plenty of running water and soap. Remove all contaminated clothing. If skin irritation occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Removal of contact lenses should only be done by skilled personnel. Seek prompt medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a glass of water. Seek immediate medical attention. |
Disposal Plan
All waste materials must be treated as hazardous and disposed of according to institutional guidelines and all local, state, and federal regulations.
-
Waste Collection: Collect all solid waste, contaminated PPE, and cleaning materials in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect any liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Container Disposal: Empty containers should be decontaminated before disposal. Observe all label safeguards until the container is cleaned or destroyed.
-
Environmental Protection: Do not allow any this compound waste, including wash water from cleaning, to enter drains or sewers. All contaminated wash water must be collected for treatment and proper disposal.
Procedural Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
